molecular formula C10H18O B567113 Linalool-d3 CAS No. 1216673-02-7

Linalool-d3

Cat. No.: B567113
CAS No.: 1216673-02-7
M. Wt: 157.271
InChI Key: CDOSHBSSFJOMGT-WSWICNJZSA-N
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Description

Linalool-d3, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 157.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-WSWICNJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Linalool-d3: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Linalool-d3. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical parameters of this deuterated compound, offering detailed experimental protocols and data for its effective use as an internal standard and in other advanced applications.

Introduction to this compound

This compound is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Due to its structural similarity to the parent compound, this compound is an ideal internal standard for quantification of linalool by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses. The stability and isotopic purity of this compound are critical for its reliable use in quantitative assays.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a measure of the percentage of the deuterated species in relation to all isotopic variants of the molecule. High isotopic purity is essential to minimize interference with the analyte of interest and to ensure accurate quantification.

Quantitative Data on Isotopic Purity

Commercially available this compound typically exhibits high isotopic purity. The data below is a summary of specifications from a representative supplier.

ParameterSpecificationSource
Isotopic Purity ≥99% deuterated forms (d1-d3)--INVALID-LINK--
Chemical Purity Typically >98%General technical data for linalool
Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This method allows for the separation of this compound from potential impurities and the determination of the relative abundance of its isotopologues.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-Wax or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of full scan and selected ion monitoring (SIM) modes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan (m/z 40-200) to identify the molecular ion and fragmentation pattern.

    • Data Analysis:

      • Identify the molecular ion peak for unlabeled linalool (m/z 154) and this compound (m/z 157).

      • Determine the relative intensities of the M+0, M+1, M+2, and M+3 ions in the mass spectrum of the this compound peak.

      • Calculate the isotopic purity by expressing the abundance of the d3 isotopologue as a percentage of the sum of all relevant isotopologues, after correcting for the natural isotopic abundance of carbon-13.

Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium signals and determine the extent of deuteration.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., chloroform or acetone) to obtain a high-quality spectrum.

  • NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

  • NMR Parameters:

    • Nucleus: ²H

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay: A sufficiently long delay to ensure full relaxation of the deuterium nuclei.

    • Number of Scans: An adequate number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of the deuterium signals corresponding to the labeled positions.

    • Compare the integral to that of a known internal standard to quantify the deuterium content.

    • Alternatively, ¹H NMR can be used to assess the reduction in signal intensity at the deuterated positions compared to the non-deuterated positions.

Stability of this compound

The stability of this compound is a critical factor for its use as a reliable internal standard. This section details the known stability of linalool and provides protocols for forced degradation studies to assess the stability of this compound under various stress conditions.

Long-Term Stability

This compound has been shown to be stable for extended periods when stored under appropriate conditions.

ParameterConditionDurationSource
Long-Term Stability -20°C≥ 4 years--INVALID-LINK--

For unlabeled linalool, it is recommended to store it in a cool, dark place, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Linalool is known to be volatile, with studies showing that only 42.3% of pure linalool remained after 28 days of storage at 25°C in the air.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. The following are general protocols for stress testing that can be applied to this compound.

Methodology:

  • Sample Preparation: Place a known amount of this compound in a sealed vial.

  • Stress Condition: Expose the sample to elevated temperatures (e.g., 100°C and 150°C) for a defined period (e.g., 30 minutes).[1][2]

  • Analysis: Analyze the stressed sample by GC-MS to identify and quantify any degradation products.

  • Expected Degradation Products: Based on studies of unlabeled linalool, thermal degradation can lead to dehydroxylation to form β-myrcene, cis-ocimene, and trans-ocimene, followed by cyclization to produce limonene, terpinolene, and α-terpinene.[1][2]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

  • Stress Condition: Store the solutions at room temperature or elevated temperatures for a specified duration.

  • Analysis: Neutralize the samples and extract with a suitable organic solvent. Analyze the extracts by GC-MS.

  • Expected Stability: Linalool is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups.[3]

Methodology:

  • Sample Preparation: Dissolve this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Stress Condition: Keep the solution at room temperature for a set period.

  • Analysis: Analyze the sample by GC-MS or LC-MS to identify oxidation products.

  • Expected Degradation Products: Linalool is susceptible to autoxidation, especially when exposed to air, forming hydroperoxides such as 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol.[4][5] Terpenes are also known to undergo polymerization through oxidation.[6]

Methodology:

  • Sample Preparation: Place a solution of this compound in a photostable, transparent container.

  • Stress Condition: Expose the sample to a controlled source of UV light (e.g., in a photostability chamber) for a specific duration.

  • Analysis: Analyze the sample by GC-MS.

  • Expected Stability: Linalool does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight.[3]

Visualizations

Experimental Workflow for Isotopic Purity Assessment

isotopic_purity_workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis gcms_sample Prepare this compound solution (1 mg/mL) gcms_inject Inject into GC-MS gcms_sample->gcms_inject gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection (Full Scan) gcms_separate->gcms_detect gcms_analyze Analyze Mass Spectrum (Isotopologue Ratios) gcms_detect->gcms_analyze gcms_calc Calculate Isotopic Purity gcms_analyze->gcms_calc nmr_sample Dissolve this compound in non-deuterated solvent nmr_acquire Acquire 2H NMR Spectrum nmr_sample->nmr_acquire nmr_integrate Integrate Deuterium Signals nmr_acquire->nmr_integrate nmr_quantify Quantify Deuterium Enrichment nmr_integrate->nmr_quantify

Caption: Workflow for Isotopic Purity Determination of this compound.

Forced Degradation Study Workflow

forced_degradation_workflow cluster_stress Stress Conditions cluster_results Outcomes start This compound Sample thermal Thermal (e.g., 100-150°C) start->thermal hydrolytic Hydrolytic (Acidic/Basic) start->hydrolytic oxidative Oxidative (e.g., H2O2) start->oxidative photolytic Photolytic (UV Light) start->photolytic analysis Analysis of Stressed Samples (GC-MS / LC-MS) thermal->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products stability Assess Intrinsic Stability analysis->stability

Caption: General Workflow for Forced Degradation Studies of this compound.

Thermal Degradation Pathway of Linalool

thermal_degradation_pathway cluster_dehydroxylation Dehydroxylation cluster_cyclization Ene Cyclization linalool Linalool myrcene β-Myrcene linalool->myrcene Heat cis_ocimene cis-Ocimene linalool->cis_ocimene Heat trans_ocimene trans-Ocimene linalool->trans_ocimene Heat limonene Limonene myrcene->limonene terpinolene Terpinolene myrcene->terpinolene alpha_terpinene α-Terpinene myrcene->alpha_terpinene cis_ocimene->limonene trans_ocimene->limonene

Caption: Thermal Degradation Pathway of Linalool.

Conclusion

This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound. The high isotopic purity and established long-term stability under appropriate storage conditions make it a suitable internal standard for quantitative analysis. The provided experimental protocols for purity assessment and forced degradation studies offer a framework for researchers to validate the integrity of this compound in their specific applications. Understanding the potential degradation pathways is crucial for the development of robust and reliable analytical methods.

References

The Enantiomeric Landscape of Linalool: A Technical Guide to its Natural Occurrence, Biosynthesis, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool, a naturally occurring acyclic monoterpene alcohol, is a prominent constituent of the essential oils of numerous aromatic plants. It is highly valued in the fragrance, flavor, and pharmaceutical industries for its pleasant floral and slightly spicy aroma. Linalool exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct olfactory properties and can exhibit different biological activities.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of linalool enantiomers, their biosynthesis in plants, and the detailed experimental protocols for their chiral analysis.

Natural Occurrence and Enantiomeric Distribution

The enantiomeric composition of linalool in essential oils is highly variable and depends on the plant species, geographical origin, and even the specific plant part.[1][3] Generally, (R)-(-)-linalool is the more common enantiomer found in nature.[4] However, some essential oils are characterized by a predominance of (S)-(+)-linalool, while others contain nearly racemic mixtures.[1] The precise enantiomeric ratio is a critical parameter for the quality control and authenticity assessment of essential oils.[5]

Quantitative Data on Linalool Enantiomers in Various Essential Oils

The following table summarizes the enantiomeric distribution of linalool in a selection of essential oils from different plant sources.

Plant SpeciesCommon NamePlant Part(R)-(-)-Linalool (%)(S)-(+)-Linalool (%)Reference(s)
Lavandula angustifoliaLavenderFlowers>88 - 95.14.9[5]
Coriandrum sativumCorianderSeeds16.183.9[4]
Ocimum basilicumBasilLeaves1000[1]
Citrus sinensisSweet OrangeFlowers/LeavesPredominantly SPredominantly S[1][2]
Mentha citrataBergamot Mint72 - 7525 - 28[1]
Lippia albaBushy Matgrass0100[1]
Cinnamomum tamalaIndian Bay LeafLeaves0100[1]
Zanthoxylum armatumWinged Prickly AshLeaves<10>90[1]
Zingiber roseumRosy GingerRhizome<10>90[1]
Origanum onitesTurkish Oregano98.4 - 1000 - 1.6[6]
Nepeta catariaCatnip0100[4]

Biosynthesis of Linalool Enantiomers

In higher plants, linalool is synthesized from geranyl pyrophosphate (GPP), a C10 intermediate of the terpenoid biosynthetic pathway.[2] The stereochemical outcome of the reaction is determined by the specific linalool synthase (LIS) enzyme involved.[2][7] Plants possess distinct (R)-linalool synthases and (S)-linalool synthases, which catalyze the formation of the respective enantiomers.[7][8]

The biosynthesis begins with the ionization of GPP, followed by an isomerization and the subsequent attack of a water molecule to form the chiral tertiary alcohol.[2][9] The active site architecture of the specific linalool synthase dictates the stereochemistry of this water addition, thus controlling the formation of either (R)- or (S)-linalool.[9][10]

Linalool Biosynthesis Pathway cluster_0 Terpenoid Precursor Pathway cluster_1 Enantioselective Linalool Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP S_LIS (S)-Linalool Synthase GPP->S_LIS + H₂O R_LIS (R)-Linalool Synthase GPP->R_LIS + H₂O S_Linalool (S)-(+)-Linalool S_LIS->S_Linalool R_Linalool (R)-(-)-Linalool R_LIS->R_Linalool

Biosynthesis of (R)- and (S)-Linalool from Geranyl Pyrophosphate.

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

This protocol describes a standard laboratory-scale method for extracting essential oils from plant material.

Materials:

  • Fresh or dried aromatic plant material

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a suitable amount of the plant material (e.g., 100 g of dried material or 300 g of fresh material) and place it into the round-bottom flask.

  • Add a sufficient volume of distilled water to the flask to fully immerse the plant material (e.g., 1 L).

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for a period of 2-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.

  • Once the distillation is complete, allow the apparatus to cool to room temperature.

  • Carefully collect the separated essential oil from the side-arm of the Clevenger apparatus.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Chiral Analysis by Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

This protocol outlines the analytical procedure for the enantiomeric separation and quantification of linalool in essential oils.

Instrumentation:

  • Multidimensional Gas Chromatograph coupled to a Mass Spectrometer (MDGC-MS)

  • Non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for the first dimension

  • Chiral column (e.g., Lipodex E, 25 m x 0.25 mm i.d., 0.25 µm film thickness) for the second dimension

  • Cryo-trap system

Sample Preparation:

  • Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as n-hexane or dichloromethane.

GC-MS Conditions:

  • First Dimension (Non-polar column):

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program: Start at 60°C for 10 min, then ramp to 220°C at 4°C/min, hold for 10 min, then ramp to 240°C at 1°C/min.[4]

  • Heart-cutting:

    • The elution time window corresponding to linalool from the first dimension is transferred to the second dimension via a cryo-trap. The exact timing needs to be determined by analyzing a linalool standard.

  • Second Dimension (Chiral column):

    • Carrier Gas: Helium.

    • Oven Temperature Program: Isothermal or a slow ramp (e.g., 1-2°C/min) to achieve optimal separation of the enantiomers. A typical starting temperature is 40-60°C.[11][12] For example, hold at 40°C for 34 min, then ramp to 120°C at 1°C/min, and hold for 6 min.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-450.

    • Transfer Line Temperature: 250°C.

Data Analysis:

  • Identify the linalool enantiomers based on their retention times compared to authentic standards.

  • Quantify the relative percentage of each enantiomer by integrating the peak areas in the chromatogram obtained from the chiral column.

Experimental Workflow for Linalool Enantiomer Analysis A Plant Material Collection B Hydrodistillation A->B C Essential Oil B->C D Sample Dilution C->D E MDGC-MS Analysis D->E F Data Acquisition E->F G Chromatogram Processing F->G H Enantiomer Identification & Quantification G->H I Report Generation H->I

Workflow for the extraction and chiral analysis of linalool enantiomers.

Conclusion

The enantiomeric distribution of linalool is a key characteristic of many essential oils, with significant implications for their aroma, biological activity, and authenticity. The biosynthesis of linalool enantiomers is controlled by stereospecific linalool synthase enzymes. Accurate determination of the enantiomeric ratio requires specialized analytical techniques, primarily multidimensional gas chromatography with a chiral stationary phase. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with linalool-containing natural products.

References

Linalool-d3 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safe Handling of Linalool-d3

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1216673-02-7). As this compound is a deuterated form of Linalool (CAS No. 78-70-6), its material safety profile is considered analogous to the non-deuterated parent compound. The data presented herein is primarily for Linalool and should be applied to this compound in any laboratory setting.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. Linalool is a colorless liquid with a characteristic floral odor.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₅D₃O[2]
Molecular Weight 157.3 g/mol [2]
Appearance Colorless liquid / Neat oil[1][2]
Boiling Point 199 °C / 390.2 °F at 760 mmHg[3]
Flash Point 75 °C / 167 °F[3]
Autoignition Temperature 235 °C / 455 °F[3]
Vapor Pressure 0.1 mbar at 20 °C[3]
Specific Gravity 0.861[3]
Solubility in Water 1.45 - 1.59 g/L at 25 °C[1][3]
Flammability Limits LEL: 0.9%, UEL: 5.2%[3]

Toxicological Data

Toxicological data is critical for assessing acute and chronic health risks associated with a chemical. Linalool is characterized by low acute toxicity but is a known skin and eye irritant.[4]

ParameterValueSpeciesRouteSource
LD₅₀ (Acute Oral) 2790 mg/kgRatOral[4][5]
LD₅₀ (Acute Dermal) 5610 mg/kgRabbitDermal[4][5]
LC₅₀ (Acute Inhalation) >3.2 mg/LMouseInhalation[6]
Skin Corrosion/Irritation Irritant (Category 2)RabbitDermal[4][6]
Serious Eye Damage/Irritation Irritant (Category 2A)-Eye[4]
Skin Sensitization May cause an allergic skin reaction (Category 1)-Dermal[6]

GHS Hazard Classification and Communication

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The diagram below illustrates the logical flow from GHS classification to the required hazard and precautionary statements for Linalool.

GHS_Classification cluster_classification GHS Hazard Classification cluster_h Hazard (H) Statements cluster_p Precautionary (P) Statements Linalool Linalool Flammable Flammable Liquid (Category 4) Linalool->Flammable SkinIrrit Skin Irritation (Category 2) Linalool->SkinIrrit EyeIrrit Serious Eye Irritation (Category 2A) Linalool->EyeIrrit SkinSens Skin Sensitization (Category 1) Linalool->SkinSens Aquatic Harmful to Aquatic Life (Category 3) Linalool->Aquatic P_Storage Storage: P403 Linalool->P_Storage P_Disposal Disposal: P501 Linalool->P_Disposal H227 H227: Combustible liquid. Flammable->H227 H315 H315: Causes skin irritation. SkinIrrit->H315 H319 H319: Causes serious eye irritation. EyeIrrit->H319 H317 H317: May cause an allergic skin reaction. SkinSens->H317 H402 H402: Harmful to aquatic life. Aquatic->H402 P_Prevention Prevention: P210, P261, P264, P272, P280 H227->P_Prevention H315->P_Prevention P_Response Response: P302+P352, P305+P351+P338, P333+P313, P337+P313, P362 H315->P_Response H319->P_Prevention H319->P_Response H317->P_Prevention H317->P_Response H402->P_Prevention

Caption: GHS hazard communication workflow for Linalool.

Experimental Protocols Overview

The safety data presented in this guide are derived from internationally recognized standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.

  • Acute Oral Toxicity (LD₅₀): This value is typically determined using a method analogous to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, the substance is administered orally by gavage to fasted rats.[4][6] The study involves a stepwise procedure with a limited number of animals at each step. The outcome, mortality, is observed to determine the dose that causes death in 50% of the tested animal population. The result for Linalool was an LD₅₀ of 2,790 mg/kg in rats.[4][5]

  • Acute Dermal Toxicity (LD₅₀): Following a method similar to OECD Test Guideline 402 (Acute Dermal Toxicity), the substance is applied to a shaved area of the skin of rabbits for 24 hours.[4][6] The animals are observed for signs of toxicity and mortality. The dermal LD₅₀ for Linalool in rabbits was determined to be 5,610 mg/kg.[4][5]

  • Skin Irritation: To assess skin irritation, as described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).[4] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. Linalool is classified as a skin irritant based on these findings.[4]

  • Eye Irritation: Based on protocols like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), the substance is instilled into the conjunctival sac of one eye of a test animal. The eyes are examined for irritation, including redness, swelling, and discharge. Linalool causes serious eye irritation.[4]

Handling and Storage Precautions

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[7] Lab coats and other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator with an appropriate filter (e.g., Type ABEK).

Safe Handling Practices:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[4]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • The recommended storage temperature is 2-8 °C.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]

Accidental Release and First Aid Measures

A clear and practiced emergency response plan is crucial for managing accidental releases.

Spill Response Workflow:

The following diagram outlines a general workflow for responding to a chemical spill of Linalool.

Spill_Response_Workflow start Spill Detected evacuate Evacuate non-essential personnel and secure the area. start->evacuate ventilate Ensure adequate ventilation. Eliminate ignition sources. evacuate->ventilate ppe Wear appropriate PPE: Gloves, eye protection, respirator (if needed). ventilate->ppe contain Contain the spill. Use absorbent material (sand, earth, vermiculite). ppe->contain collect Collect absorbed material into a suitable, labeled container for disposal. contain->collect clean Clean the spill area thoroughly. collect->clean dispose Dispose of waste according to local, state, and federal regulations. clean->dispose

Caption: General workflow for responding to a Linalool spill.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • If on Skin: Immediately wash the skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, get medical advice.[4]

  • If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4] Do not allow the substance to enter drains, surface waters, or groundwater.[4][7] Waste should be handled as hazardous waste and disposed of at an approved waste disposal plant.[3][4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated linalool, a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry.

Introduction to Deuterated Linalool

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants.[1] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, each with distinct fragrances.[1][2] Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, creates isotopologues of linalool that are invaluable in scientific research. These deuterated forms, such as Linalool-d3 and Linalool-d5, serve as ideal internal standards for quantification by mass spectrometry, allowing for precise tracking and measurement in complex biological matrices.[3][] The increased mass from deuterium substitution allows for clear differentiation from the endogenous, non-deuterated compound without significantly altering its chemical properties.

Physical Properties

The physical properties of deuterated linalool are largely comparable to its non-deuterated counterpart, with slight variations primarily in molecular weight and density. These properties are essential for handling, formulation, and experimental design.

Table 1: Comparison of Physical Properties

PropertyLinalool (Non-deuterated)This compoundLinalool-d5
Molecular Formula C₁₀H₁₈O[1]C₁₀H₁₅D₃O[3]C₁₀H₁₃D₅O[]
Molecular Weight 154.25 g/mol [1]157.3 g/mol [3]159.28 g/mol []
Appearance Colorless liquid/oil[1][5]Neat oil[3]Colorless to light yellow liquid[6]
Boiling Point ~198 °C[1][7]Not specifiedNot specified
Density ~0.862 g/mL at 20 °C[7]Not specified0.859 ± 0.06 g/cm³[6]
Refractive Index n20/D ~1.4615[7]Not specifiedNot specified
Solubility Insoluble in water; miscible with ethanol and ether[5]Soluble in Chloroform, Ethyl Acetate, Methanol[3]Not specified
Stability Stable under recommended storage conditions[5][8]Store at -20°C[]Store at -20°C for up to 1 month, or -80°C for 6 months[6]

Chemical and Spectroscopic Properties

The primary chemical difference in deuterated linalool lies in its mass, which is fundamental to its application in mass spectrometry-based analytical methods.

Table 2: Key Chemical and Spectroscopic Identifiers

PropertyLinalool (Non-deuterated)This compoundLinalool-d5
CAS Number 78-70-6[1]1216673-02-7[3]159592-39-9[6]
Mass Spectrum (EI) Molecular Ion (M+) at m/z 154[9]Expected M+ at m/z 157Expected M+ at m/z 159
Mass Spectrum (ESI) Parent Ion (M+H)+ at m/z 137[10]Expected (M+H)+ at m/z 140Expected (M+H)+ at m/z 142
Isotopic Purity N/A≥99% (d₁-d₃)[3]≥99.0%[6]

Experimental Protocols

Quantification of Linalool using Deuterated Standards (LC-MS/MS)

This protocol outlines a general procedure for the quantitative analysis of linalool in biological samples, such as human serum, using a deuterated internal standard.

experimental_workflow sample 1. Sample Preparation (e.g., Human Serum) spike 2. Spiking Add Deuterated Linalool (Internal Standard) sample->spike protein_precip 3. Protein Precipitation (e.g., with Acetonitrile) spike->protein_precip extraction 4. Liquid-Liquid Extraction protein_precip->extraction analysis 5. LC-MS/MS Analysis (C18 Reverse-Phase Column) extraction->analysis detection 6. Mass Spectrometry Detection (Positive Ion Mode, MRM) analysis->detection Monitor transitions: Linalool: m/z 137.1 -> 95.1 Deuterated Linalool: Shifted m/z quant 7. Quantification (Ratio of Analyte to Internal Standard) detection->quant

Caption: LC-MS/MS workflow for linalool quantification.

Methodology:

  • Sample Preparation: A known volume of the biological matrix (e.g., serum) is collected.[11]

  • Internal Standard Spiking: A precise amount of deuterated linalool (e.g., this compound or Linalool-d5) is added to the sample. This internal standard accounts for sample loss during preparation and variability in instrument response.

  • Protein Precipitation & Extraction: Proteins are precipitated, typically with a solvent like acetonitrile. This is followed by a liquid-liquid extraction to isolate the analyte and internal standard from the matrix.[11]

  • LC Separation: The prepared sample is injected into a liquid chromatography system, often using a C18 reversed-phase column with a gradient elution of acetonitrile and water.[11][12]

  • MS/MS Detection: The eluent is directed into a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to a product ion for both linalool (e.g., m/z 137.1 → 95.1) and the deuterated internal standard (which will have a higher m/z).[11]

  • Quantification: The concentration of linalool in the original sample is determined by comparing the peak area ratio of the analyte to the known concentration of the internal standard.

Determination of Isotopic Purity (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a rapid and sensitive method for confirming the isotopic purity of deuterated compounds.[13][14]

Methodology:

  • Sample Infusion: The deuterated linalool sample is dissolved in a suitable solvent and directly infused into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.[14]

  • Full Scan Acquisition: A full scan mass spectrum is acquired in positive ion mode, ensuring sufficient resolution to distinguish between the different isotopologues (e.g., d₀, d₁, d₂, d₃, d₄, d₅).

  • Data Analysis: The relative abundance of the ion peaks for each isotopolog is measured.[13]

  • Purity Calculation: The isotopic purity is calculated based on the relative intensity of the desired deuterated species compared to the sum of intensities of all detected isotopologues.[15]

Metabolism and Biological Interactions

Deuteration is a key strategy in drug development to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile (the "deuterium effect"). Understanding the metabolism of linalool is crucial for interpreting studies using its deuterated analogues.

metabolism_pathway linalool Linalool cyp450 Phase I Metabolism (Cytochrome P450) linalool->cyp450 Allylic Oxidation conjugation Phase II Metabolism (Glucuronidation) linalool->conjugation gaba GABAA Receptor linalool->gaba Positive Allosteric Modulation oxidation Oxidized Metabolites (e.g., 8-hydroxylinalool, 8-carboxylinalool) cyp450->oxidation oxidation->conjugation excretion Excreted Conjugates conjugation->excretion

Caption: Simplified metabolic pathway of linalool.

Linalool undergoes extensive metabolism, primarily in the liver.

  • Phase I Metabolism: The cytochrome P-450 enzyme system mediates the allylic oxidation of linalool to form more polar metabolites, such as 8-hydroxylinalool and 8-carboxylinalool.[16][17]

  • Phase II Metabolism: Both linalool and its oxidized metabolites can be conjugated with glucuronic acid, which further increases their water solubility and facilitates their excretion in the urine.[18][19]

  • Pharmacodynamic Effects: Linalool has been shown to act as a positive allosteric modulator of GABA-A receptors, which is believed to contribute to its anxiolytic and sedative effects.[17][20] Metabolic modification, such as oxidation, can reduce this modulatory potential.[20]

Logical Relationships in Linalool Analysis

The relationship between linalool, its deuterated forms, and its metabolites is central to its use in research.

logical_relationship cluster_0 Analyte cluster_1 Internal Standard cluster_2 Metabolites linalool Endogenous Linalool (Analyte of Interest) metabolites Metabolites (e.g., 8-hydroxylinalool) linalool->metabolites Metabolized In Vivo d_linalool Deuterated Linalool (e.g., Linalool-d5) d_linalool->linalool Used to Quantify

References

Methodological & Application

Application Notes and Protocols for the Use of Linalool-d3 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds, such as terpenes, by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Linalool-d3, a deuterated analog of linalool, serves as an excellent internal standard for the analysis of linalool and other terpenes. Its chemical and physical properties are nearly identical to the native analyte, ensuring similar behavior during extraction and chromatographic separation. However, its mass is sufficiently different to be distinguished by a mass spectrometer, allowing for precise quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the GC-MS analysis of terpenes in various matrices, including plant materials, essential oils, and beverages.

Key Advantages of Using this compound as an Internal Standard

  • Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and inconsistencies in injection volume.

  • Enhanced Method Robustness: Minimizes the effects of matrix suppression or enhancement in complex samples.

  • Reliable Quantification: Provides a stable reference point for the quantification of linalool and other structurally similar terpenes.

Application Areas

The use of this compound as an internal standard is applicable to a wide range of research and industrial settings, including:

  • Pharmaceutical and Nutraceutical Industries: Quality control of raw materials and finished products containing essential oils or terpene-based active ingredients.

  • Food and Beverage Industry: Flavor and fragrance profiling and quality assurance.

  • Cannabis and Hemp Testing: Potency and purity analysis of terpene profiles.

  • Environmental Analysis: Monitoring of volatile organic compounds in air and water samples.

  • Academic Research: Investigating the biosynthesis and biological activity of terpenes.

Experimental Protocols

Two primary methodologies are presented for the analysis of terpenes using this compound as an internal standard: Liquid Injection GC-MS and Headspace Solid-Phase Microextraction (HS-SPME) GC-MS .

Protocol 1: Quantitative Analysis of Terpenes by Liquid Injection GC-MS

This protocol is suitable for the analysis of terpenes in liquid samples or solvent extracts of solid matrices.

1. Materials and Reagents

  • Solvents: Hexane or Ethyl Acetate (GC grade or higher)

  • Standards: Linalool, this compound, and other target terpene standards (high purity)

  • Sample Matrix: Essential oil, plant extract, beverage, etc.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa

2. Standard Preparation

  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of linalool, this compound, and other target terpenes in hexane or ethyl acetate.

  • Internal Standard (IS) Working Solution (50 µg/mL): Dilute the this compound primary stock solution to a final concentration of 50 µg/mL in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the terpene primary stock solutions into volumetric flasks. Add a constant volume of the IS working solution to each calibration standard and dilute to the final volume with the solvent. A typical calibration range is 1-100 µg/mL.[1]

3. Sample Preparation

  • Liquid Samples (e.g., Essential Oils): Accurately weigh a known amount of the essential oil and dissolve it in a known volume of solvent.

  • Solid Samples (e.g., Plant Material):

    • Homogenize the sample to a fine powder.

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube.[1]

    • Add a known volume of extraction solvent (e.g., 10 mL of ethyl acetate).[1]

    • Add a precise volume of the this compound IS working solution.

    • Vortex and/or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.[1]

    • Centrifuge the sample to pellet the solid material.[1]

    • Transfer the supernatant to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[1]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 15:1 split ratio) at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 85°C.

    • Ramp 2: 2°C/min to 165°C, hold for 1 minute.

    • Ramp 3: 30°C/min to 250°C, hold for 20 minutes.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

      • SIM Ions:

        • Linalool (Quantifier/Qualifier): m/z 71, 93, 121[2]

        • This compound (Quantifier/Qualifier): m/z 124, 74[2]

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis of Terpenes by Headspace SPME-GC-MS

This protocol is ideal for the analysis of volatile terpenes in solid or liquid samples and minimizes matrix effects.

1. Materials and Reagents

  • SPME Fiber: Polydimethylsiloxane (PDMS) coated fiber (e.g., 100 µm film thickness).

  • Standards: Linalool, this compound, and other target terpene standards.

  • Sample Matrix: Plant material, fruit juice, etc.

  • Headspace Vials: 20 mL headspace vials with magnetic screw caps and septa.

  • Sodium Chloride (NaCl): To increase the volatility of the analytes.

2. Standard and Sample Preparation

  • Calibration Standards:

    • In a series of headspace vials, add a known amount of a blank matrix (e.g., deionized water for aqueous samples or a terpene-free solid matrix).

    • Spike with increasing concentrations of the target terpenes.

    • Add a constant amount of this compound to each vial.

    • Add a consistent amount of NaCl (e.g., 1 g) to each vial to facilitate the release of volatiles.

  • Samples:

    • Accurately weigh a known amount of the sample (e.g., 0.1 g of ground plant material) into a headspace vial.[3]

    • Add a known volume of deionized water (e.g., 8 mL).[3]

    • Spike with a known amount of the this compound internal standard.

    • Add a consistent amount of NaCl.

    • Seal the vial immediately.

3. HS-SPME-GC-MS Parameters

  • Autosampler: Equipped with a SPME fiber holder.

  • Incubation: Incubate the vial at a specific temperature and time to allow for equilibration of the analytes in the headspace (e.g., 40°C for 5 minutes with agitation).[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10 minutes at 40°C with agitation).[3]

  • Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analytes (e.g., 270°C for 3 minutes).[3]

  • GC-MS Conditions: Similar to the liquid injection method, with adjustments to the oven temperature program as needed to optimize separation.

Quantitative Data Summary

The following tables summarize typical validation data for the quantitative analysis of terpenes using an internal standard method with GC-MS.

Table 1: Method Validation Parameters for Terpene Analysis

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.3 µg/mL[1]
Limit of Quantification (LOQ) 1.0 µg/mL[1]
Accuracy (Recovery) 89% - 111%[1]
Precision (RSD) < 10%[1]

Table 2: Example Calibration Curve Data for Linalool

Concentration (µg/mL)Analyte/IS Peak Area Ratio
1User-determined
5User-determined
10User-determined
25User-determined
50User-determined
100User-determined
> 0.99

Table 3: Recovery and Precision Data from a Spiked Matrix Study [4]

AnalyteSpiked Concentration (ppm)Recovery (%)RSD (%)
α-Pinene1084.21.34
12586.4-
35083.3-
Linalool10Data not specifiedData not specified
125Data not specifiedData not specified
350Data not specifiedData not specified

Note: The table from the cited source did not include specific data for linalool but demonstrated the methodology's performance for other terpenes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of terpenes using this compound as an internal standard with GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Plant Material) Homogenize Homogenization Sample->Homogenize Standards Terpene Standards & This compound (IS) Cal_Standards Prepare Calibration Curve Standards with IS Standards->Cal_Standards Weigh Weighing Homogenize->Weigh Add_IS Spike with this compound (IS) Weigh->Add_IS Extraction Solvent Extraction (Liquid Injection) or Headspace Incubation (SPME) Add_IS->Extraction Centrifuge Centrifugation/ Filtration Extraction->Centrifuge Vial Transfer to Autosampler Vial Centrifuge->Vial GC_Injection GC Injection (Liquid or SPME Desorption) Vial->GC_Injection Cal_Standards->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM or Full Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Integration->Calibration_Curve Quantification Quantify Analytes in Samples Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of terpenes using an internal standard.

References

Application Note: Quantitative Analysis of Linalool using Headspace SPME-GC-MS with Linalool-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of linalool in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, linalool-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is particularly suitable for the analysis of volatile compounds in complex samples encountered in pharmaceutical, food, and fragrance industries.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used as a fragrance in cosmetic products and as a flavoring agent in the food industry. Accurate quantification of linalool is crucial for quality control, formulation development, and safety assessment. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix. When combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for trace-level analysis. The internal standard method, utilizing a stable isotope-labeled analogue such as this compound, is the gold standard for quantification as it effectively compensates for any analyte loss during sample preparation and injection, as well as fluctuations in instrument performance.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix istd Spike with this compound (IS) sample->istd Add fixed amount of IS vial Transfer to Headspace Vial istd->vial cal_standards Prepare Calibration Standards (Linalool + this compound) cal_standards->vial incubation Incubation & Equilibration vial->incubation extraction SPME Fiber Exposure (Extraction) incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation desorption->separation detection MS Detection (SIM Mode) separation->detection integration Peak Area Integration detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify Linalool Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of linalool by HS-SPME-GC-MS.

Experimental Protocols

Materials and Reagents
  • Linalool (≥97% purity)

  • This compound (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 100 mg of linalool and dissolve in 100 mL of methanol to create a linalool stock solution.

    • Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard working solution into decreasing concentrations of linalool.

    • For example, in a 10 mL volumetric flask, add 1 mL of the 10 µg/mL this compound IS working solution and the appropriate volume of a diluted linalool stock solution to achieve final linalool concentrations ranging from 0.5 to 50 ng/mL. Bring to volume with deionized water.

Sample Preparation
  • Place 5 g (or 5 mL) of the sample matrix into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 2 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.

  • Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of a 10 µg/mL solution).

  • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Place the sealed vial in the autosampler tray of the GC-MS system.

  • Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of linalool and this compound between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption.

GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Inlet: Splitless mode, 250°C

  • SPME Desorption Time: 5 minutes

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 230°C

    • Hold: 5 minutes at 230°C

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For accurate quantification, monitor the following mass-to-charge ratios (m/z):

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Linalool71121
This compound74124

The quantifier ion is used for concentration calculations, while the qualifier ion confirms the identity of the compound.

Calibration Curve Data

A typical calibration curve is generated by plotting the peak area ratio of linalool to this compound against the concentration of linalool.

Linalool Conc. (ng/mL)This compound Conc. (ng/mL)Peak Area Ratio (Linalool/Linalool-d3)
0.5100.048
1.0100.095
5.0100.492
10.0100.985
25.0102.47
50.0104.95

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of ≥0.99.

Method Validation Summary
ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Signaling Pathway and Logical Relationships

logical_relationship cluster_analyte Analytes in Sample cluster_process Analytical Process cluster_data Data Acquisition cluster_calculation Quantification Linalool Linalool (Analyte) HS_SPME HS-SPME Extraction Linalool->HS_SPME Linalool_d3 This compound (Internal Standard) Linalool_d3->HS_SPME GC_MS GC-MS Analysis (SIM) HS_SPME->GC_MS Area_Linalool Peak Area of Linalool GC_MS->Area_Linalool Area_Linalool_d3 Peak Area of this compound GC_MS->Area_Linalool_d3 Response_Ratio Response Ratio (Area_Linalool / Area_Linalool_d3) Area_Linalool->Response_Ratio Area_Linalool_d3->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Linalool Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for internal standard quantification.

Conclusion

The described HS-SPME-GC-MS method using this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of linalool in a variety of sample matrices. The detailed protocol and validation parameters demonstrate the method's suitability for routine analysis in research and quality control laboratories. The use of an isotopically labeled internal standard is key to achieving the high levels of accuracy and precision required in scientific and industrial applications.

Application of Linalool-d3 in Flavor and Fragrance Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linalool, a naturally occurring terpene alcohol, is a key component in a vast array of essential oils and a fundamental ingredient in the flavor and fragrance industries. Its characteristic floral and slightly spicy aroma contributes to the scent profile of numerous flowers and spices. Accurate quantification of linalool is crucial for quality control, authenticity assessment, and formulation development in these industries. The use of a deuterated internal standard, Linalool-d3, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and precise method for this purpose. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The Principle of Stable Isotope Dilution Analysis

The core of this analytical approach lies in the principle of stable isotope dilution. This compound is chemically identical to linalool, but three of its hydrogen atoms are replaced with deuterium. This results in a molecule with a slightly higher molecular weight, which can be distinguished by a mass spectrometer. However, its chromatographic behavior is nearly identical to that of the non-deuterated form.

By adding a known amount of this compound to a sample, it acts as an internal standard that co-elutes with the endogenous linalool. Any sample loss during preparation or injection affects both the analyte and the internal standard equally. The ratio of the MS signal of the analyte to the signal of the internal standard is then used for quantification, leading to more accurate and reproducible results compared to external standard calibration.[1][2][3][4]

Experimental Protocols

The following protocols are generalized from established methods for the analysis of linalool in essential oils and other complex matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Materials and Reagents
  • Linalool (analytical standard, ≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Methanol or Ethanol (GC grade)

  • Sodium Chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler (or manual SPME holder)

  • Heated agitator for headspace vials

Protocol 1: Preparation of Standards and Calibration Curve
  • Primary Stock Solutions: Prepare individual stock solutions of linalool and this compound in methanol at a concentration of 1000 µg/mL.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a working concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the linalool primary stock solution into 10 mL of deionized water in 20 mL headspace vials. A typical concentration range would be 10, 50, 100, 250, 500, and 1000 ng/mL.

  • Spiking the Internal Standard: Add a fixed amount of the this compound working solution to each calibration standard and sample vial. A final concentration of 20-50 ng/mL of this compound is often effective.[5]

  • Matrix Matching: For complex matrices, it is advisable to prepare calibration standards in a blank matrix that closely resembles the sample to be analyzed to compensate for matrix effects.

Protocol 2: Sample Preparation
  • Liquid Samples (e.g., Essential Oil Dilutions, Beverages):

    • Accurately weigh or pipette a known amount of the liquid sample into a 20 mL headspace vial.

    • Dilute the sample with deionized water to a final volume of 10 mL.

    • Add 1-2 grams of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

    • Spike the sample with the this compound internal standard working solution to achieve the same final concentration as in the calibration standards.

  • Solid Samples (e.g., Plant Material, Powders):

    • Accurately weigh a known amount of the homogenized solid sample into a 20 mL headspace vial.

    • Add 10 mL of deionized water and 1-2 grams of NaCl.

    • Spike the sample with the this compound internal standard working solution.

Protocol 3: HS-SPME and GC-MS Analysis
  • Incubation: Place the sealed vials in the heated agitator. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

  • Desorption and Injection: Immediately after extraction, transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • GC-MS Parameters: The following are typical GC-MS parameters that may require optimization:

    • GC Column: DB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 4°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Scan Range: m/z 40-350.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the following ions:

        • Linalool: m/z 71, 93, 121.

        • This compound: m/z 74, 93, 124.[5]

Data Presentation

Quantitative data from method validation studies are summarized below. These values demonstrate the performance characteristics of using this compound as an internal standard in GC-MS analysis.

Table 1: Method Validation Parameters for Linalool Quantification

ParameterTypical Value/RangeMatrixAnalytical TechniqueReference
Linearity (R²) ≥ 0.98Essential OilsHS-SPME-GC-MS[1][2][3][4]
Limit of Detection (LOD) 10 mg/kgYuzu Essential OilGC-MS[3]
3.5 ng/mLHuman SerumLC-MS/MS[4]
Limit of Quantification (LOQ) 35 mg/kgYuzu Essential OilGC-MS[3]
7.5 ng/mLHuman SerumLC-MS/MS[4]
Recovery Within 20% of expectedEssential OilsHS-SPME-GC-MS[1][4]
Repeatability (RSD) 3.1%Linalool StandardGC-MS[3]
Reproducibility (RSD) 8.8%Linalool StandardGC-MS[3]

Visualizations

The following diagrams illustrate the workflow and principles described in these application notes.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Essential Oil) IS_spike Spike with This compound Sample->IS_spike Standards Calibration Standards Standards->IS_spike Vial_Sample Sealed Headspace Vial (Sample) IS_spike->Vial_Sample Vial_Standard Sealed Headspace Vial (Standard) IS_spike->Vial_Standard Incubation Incubation & Agitation Vial_Sample->Incubation Vial_Standard->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Cal_Curve Quantify Calculate Linalool Concentration in Sample Cal_Curve->Quantify

Caption: Experimental workflow for linalool quantification.

internal_standard_principle Analyte Linalool (Unknown Amount) Preparation Sample Preparation (Potential for Loss) Analyte->Preparation IS This compound (Known Amount) IS->Preparation Injection GC Injection (Potential for Variation) Preparation->Injection Detection MS Detection Injection->Detection Ratio Ratio of Signals (Linalool / this compound) is Constant Detection->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Principle of internal standard quantification.

References

Application Note: Quantitative Analysis of Linalool in Cannabis Using Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terpenes, the aromatic compounds responsible for the characteristic scent and flavor of cannabis, are gaining significant attention from researchers and consumers alike.[1] Beyond their sensory contributions, terpenes are believed to work synergistically with cannabinoids to produce what is known as the "entourage effect," potentially enhancing the therapeutic properties of the plant.[2] Linalool, a monoterpenoid alcohol, is a prominent terpene found in many cannabis strains, recognized by its delicate floral and citrus aroma.[3] Its potential therapeutic effects, including soothing and relaxing properties, make its accurate quantification crucial for product consistency, quality control, and targeted drug development.[3]

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for terpene analysis due to its high sensitivity and selectivity.[4][5] However, the volatility of terpenes can lead to variability during sample preparation and injection.[4] To overcome this challenge, this protocol employs an isotope dilution method using Linalool-d3, a deuterated analog of linalool, as an internal standard (ISTD). Since this compound is chemically identical to linalool but has a different mass, it co-elutes chromatographically but is distinguishable by the mass spectrometer.[6] This allows for precise and accurate quantification by correcting for any analyte loss during the analytical process.[6]

This application note provides a detailed protocol for the extraction, identification, and quantification of linalool in cannabis flower samples using GC-MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Linalool (≥97% purity, Sigma-Aldrich or equivalent)

    • This compound (CDN Isotopes or equivalent)

  • Solvents:

    • Ethyl Acetate (GC grade, ≥99.5% purity)

  • Consumables:

    • 2 mL amber glass autosampler vials with PTFE-lined caps

    • 15 mL polypropylene centrifuge tubes

    • 0.22 µm syringe filters (PTFE)

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Centrifuge

  • Cannabis Samples:

    • Homogenized cannabis flower

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Autosampler: Agilent 7693 or equivalent

  • GC Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent

Preparation of Standard Solutions
  • Linalool Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure linalool standard.

    • Dissolve in ethyl acetate in a 10 mL volumetric flask.

    • Fill to the mark with ethyl acetate and mix thoroughly.

  • This compound Internal Standard (ISTD) Stock Solution (100 µg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in ethyl acetate in a 10 mL volumetric flask.

    • Fill to the mark with ethyl acetate and mix thoroughly.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by diluting the Linalool Primary Stock Solution.

    • To each calibration standard, add a constant amount of the this compound ISTD Stock Solution to achieve a final concentration of 10 µg/mL.

Calibration LevelConcentration of Linalool (µg/mL)Volume of Linalool Stock (1000 µg/mL)Volume of ISTD Stock (100 µg/mL)Final Volume (with Ethyl Acetate)
10.55 µL100 µL1 mL
21.010 µL100 µL1 mL
35.050 µL100 µL1 mL
410.0100 µL100 µL1 mL
525.0250 µL100 µL1 mL
650.0500 µL100 µL1 mL
7100.01000 µL (from a 100 µg/mL dilution)100 µL1 mL
Sample Preparation
  • Homogenization: Homogenize the cannabis flower sample to a fine powder to ensure uniformity.

  • Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of ethyl acetate to the tube.

    • Add 100 µL of the 100 µg/mL this compound ISTD stock solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Filtration:

    • Carefully take an aliquot of the supernatant.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

    • Cap the vial immediately to prevent the evaporation of volatile terpenes.

GC-MS Analysis

The following table outlines the instrumental conditions for the GC-MS analysis.

ParameterValue
GC Inlet
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio15:1
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature70°C, hold for 2 min
Ramp Rate 13°C/min to 85°C
Ramp Rate 210°C/min to 200°C
Mass Spectrometer
MS Source Temp230°C
MS Quad Temp150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Linaloolm/z 71, 93, 121
This compoundm/z 72, 96, 124
Data Analysis
  • Calibration Curve:

    • For each calibration standard, calculate the peak area ratio of the primary linalool ion (m/z 93) to the primary this compound ion (m/z 96).

    • Plot the peak area ratio (y-axis) against the concentration of linalool (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The r² value should be >0.99 for a valid calibration.[1][7]

  • Quantification:

    • Calculate the peak area ratio for the cannabis samples.

    • Use the regression equation from the calibration curve to determine the concentration of linalool in the sample extract.

    • Calculate the final concentration in the cannabis flower (µg/g) using the following formula:

      • Linalool (µg/g) = (Concentration from curve (µg/mL) × Volume of solvent (mL)) / Weight of sample (g)

Data Presentation

Method Validation Summary

The developed method should be validated for linearity, sensitivity, and accuracy according to established guidelines.[1]

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantitation (LOQ)0.75 µg/mL
Recovery (at 10 µg/mL)95 - 105%
Repeatability (%RSD, n=6)< 10%
Sample Analysis Results

The following table shows example quantitative results for linalool in three different cannabis cultivars.

Sample IDLinalool Concentration (µg/g)%RSD (n=3)
Cultivar A1250.44.2
Cultivar B875.95.1
Cultivar C2340.13.8

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenize & Weigh 100mg Cannabis ISTD_Spike Spike with This compound ISTD Sample->ISTD_Spike Extract Add Ethyl Acetate & Vortex ISTD_Spike->Extract Centrifuge Centrifuge 4000 rpm, 5 min Extract->Centrifuge Filter Filter Supernatant (0.22 um) Centrifuge->Filter GCMS GC-MS Analysis (SIM Mode) Filter->GCMS Standards Prepare Calibration Standards (0.5-100 ug/mL) with this compound Standards->GCMS Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) GCMS->Cal_Curve Quantify Quantify Linalool in Samples Cal_Curve->Quantify Report Report Results (ug/g) Quantify->Report

Caption: Workflow for linalool quantification in cannabis.

Linalool's Influence on NF-κB Signaling

Linalool has demonstrated anti-inflammatory effects by modulating the canonical NF-κB signaling pathway.[8][9] This pathway is a key regulator of inflammatory responses, and its inhibition is a target for therapeutic development.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates Linalool Linalool Linalool->IKK Inhibits IkBa_p65 IκBα-p65/p50 (Inactive) Linalool->IkBa_p65 Prevents Degradation IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation p65_p50->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory Cytokines e.g., IL-6) p65_p50_n p65/p50 p65_p50_n->Transcription Induces

Caption: Linalool inhibits the pro-inflammatory NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linalool-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Linalool-d3 for use as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard?

A1: The optimal concentration of this compound is application-dependent and should be determined experimentally. However, a general guideline is to use a concentration that provides a signal intensity within the linear range of the detector and is comparable to the expected concentration of the analyte (Linalool) in the samples.[1] A good starting point for GC-MS analysis can be around 20 ppb, while for LC-MS/MS, a higher concentration in the ng/mL range may be necessary.

Q2: Why is it crucial to optimize the internal standard concentration?

A2: Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative analysis.[1] An inappropriate concentration can lead to issues such as poor linearity of the calibration curve, inaccurate quantification due to detector saturation, and increased variability in results.

Q3: Can I use the same this compound concentration for both GC-MS and LC-MS analysis?

A3: Not necessarily. The optimal concentration can vary significantly between different analytical platforms due to differences in sensitivity, ionization efficiency, and sample introduction volumes. It is essential to optimize the concentration for the specific instrument and method you are using.

Q4: How does the sample matrix affect the optimal this compound concentration?

A4: The sample matrix can significantly influence the ionization of both the analyte and the internal standard, a phenomenon known as the matrix effect. This can lead to signal suppression or enhancement. Therefore, the optimal this compound concentration should be determined using a matrix that closely matches your actual samples to compensate for these effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Linearity of Calibration Curve (R² < 0.99) Internal standard concentration is too high, causing detector saturation at higher analyte concentrations.Decrease the concentration of this compound.
Internal standard concentration is too low, leading to a poor signal-to-noise ratio at lower analyte concentrations.Increase the concentration of this compound.
Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the this compound solution into all samples and standards.
High Variability (%RSD > 15%) in Quality Control (QC) Samples Inconsistent signal from the internal standard across the analytical run.Check for instrument stability. Prepare a fresh this compound stock solution. Ensure the internal standard is added at an early stage of sample preparation to account for variability.[1]
Matrix effects are inconsistently affecting the this compound signal.Re-evaluate the sample cleanup procedure to remove interfering matrix components. Consider using matrix-matched calibration standards.
Signal Suppression or Enhancement Co-eluting matrix components are affecting the ionization of this compound.Optimize the chromatographic method to separate this compound from interfering compounds. Adjust the sample preparation to remove matrix components.
Carryover of this compound in Blank Injections Adsorption of this compound to the analytical column or other parts of the system.Implement a more rigorous wash cycle between injections. Consider using a different column material.
Chromatographic Peak Tailing or Splitting for this compound Interaction of this compound with active sites in the GC inlet or on the column.Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Inappropriate mobile phase composition in LC.Optimize the mobile phase composition and gradient to ensure good peak shape.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given analytical method.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of Linalool (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethyl acetate).

  • Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards of Linalool at different concentrations covering the expected range of your samples (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

3. Experiment to Test Different this compound Concentrations:

  • Divide the calibration standards into several sets.

  • Spike each set with a different, fixed concentration of this compound. Suggested concentrations to test:

    • Set A: 10 ng/mL this compound

    • Set B: 50 ng/mL this compound

    • Set C: 100 ng/mL this compound

    • Set D: 250 ng/mL this compound

  • Process and analyze each set of standards according to your established analytical method (GC-MS or LC-MS/MS).

4. Data Analysis:

  • For each set, construct a calibration curve by plotting the peak area ratio (Linalool Area / this compound Area) against the concentration of Linalool.

  • Determine the coefficient of determination (R²) for each calibration curve.

  • Calculate the response factor (RF) for each calibration level: RF = (Area_Linalool / Conc_Linalool) / (Area_this compound / Conc_this compound)

  • Calculate the relative standard deviation (%RSD) of the response factors across the calibration range for each set.

5. Selection of Optimal Concentration:

  • Choose the this compound concentration that results in:

    • The highest coefficient of determination (R² ≥ 0.99).

    • The lowest %RSD of the response factors across the calibration range.

    • A stable and reproducible signal for this compound across all injections.

Data Presentation

Table 1: Effect of this compound Concentration on Calibration Curve Linearity and Response Factor Stability

This compound ConcentrationCalibration Curve R²%RSD of Response FactorsObservations
10 ng/mL0.99118.5%Poor linearity and high variability, likely due to low IS signal at lower analyte concentrations.
50 ng/mL0.9988.2%Good linearity and acceptable variability.
100 ng/mL 0.999 4.5% Excellent linearity and low variability. Optimal concentration.
250 ng/mL0.99512.3%Decreased linearity, potentially due to detector saturation at higher analyte concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation stock_linalool Linalool Stock cal_standards Calibration Standards (Varying Linalool Conc.) stock_linalool->cal_standards stock_d3 This compound Stock set_a Set A (10 ng/mL d3) stock_d3->set_a set_b Set B (50 ng/mL d3) stock_d3->set_b set_c Set C (100 ng/mL d3) stock_d3->set_c set_d Set D (250 ng/mL d3) stock_d3->set_d cal_standards->set_a cal_standards->set_b cal_standards->set_c cal_standards->set_d instrument_analysis GC/LC-MS Analysis set_a->instrument_analysis set_b->instrument_analysis set_c->instrument_analysis set_d->instrument_analysis data_processing Data Processing instrument_analysis->data_processing linearity Linearity (R²) data_processing->linearity variability %RSD of RFs data_processing->variability selection Select Optimal Conc. linearity->selection variability->selection

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_logic cluster_linearity Linearity Issues cluster_rsd Variability Issues start Poor Analytical Result check_linearity Check Calibration Curve Linearity (R²) start->check_linearity check_rsd Check QC Sample %RSD start->check_rsd is_too_high IS Conc. Too High? check_linearity->is_too_high R² < 0.99 is_too_low IS Conc. Too Low? check_linearity->is_too_low R² < 0.99 pipetting_error Pipetting Error? check_linearity->pipetting_error R² < 0.99 instrument_instability Instrument Instability? check_rsd->instrument_instability %RSD > 15% matrix_effects Matrix Effects? check_rsd->matrix_effects %RSD > 15% is_degradation IS Degradation? check_rsd->is_degradation %RSD > 15% solution_linearity Adjust IS Conc. Verify Pipetting is_too_high->solution_linearity is_too_low->solution_linearity pipetting_error->solution_linearity solution_rsd Stabilize Instrument Improve Cleanup Prepare Fresh IS instrument_instability->solution_rsd matrix_effects->solution_rsd is_degradation->solution_rsd

References

Linalool-d3 Gas Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of Linalool-d3, a deuterated isotopologue of the naturally occurring terpene, linalool. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and lead to inaccurate quantification.[1] This issue often arises from interactions between polar or active analytes and "active sites" within the GC system.[1]

Common Causes and Solutions for Peak Tailing:

  • Active Sites in the Inlet or Column: Linalool, with its hydroxyl group, is susceptible to interacting with active silanol groups in the injector liner or at the head of the column.[1][2]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or degraded stationary phase.[1][3] For analyses of active compounds, it is crucial to use both a highly inert column and a highly inert liner.[4]

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create turbulence and dead volume, leading to peak tailing.[1][5] If all peaks in the chromatogram are tailing, the issue is more likely physical (e.g., poor column cut or installation) rather than chemical.[1][6]

    • Solution: Re-cut the column, ensuring a clean, 90° cut. A magnifying lens can help inspect the cut's quality.[1][3] Re-install the column according to the manufacturer's instructions for the correct placement in the inlet.[1]

  • Column Contamination: Accumulation of non-volatile matrix components at the column inlet can create active sites.[7][8]

    • Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septa.[9] If contamination is suspected, bake out the column at a high temperature (within its specified limits) or trim the inlet end.[7]

  • Solvent Polarity Mismatch: A mismatch between the polarity of the sample solvent and the stationary phase can cause poor peak shape.[9]

    • Solution: Ensure the solvent used to dissolve the this compound standard is compatible with the column's stationary phase.[3][10]

Why is my this compound peak fronting and how do I resolve it?

Peak fronting, an asymmetry where the front part of the peak is broader than the back, is often a sign of column overload.[11][12] This means too much analyte has been introduced, saturating the stationary phase at the column head.[1][13]

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: The concentration or injection volume of this compound is too high for the column's capacity.[11][14]

    • Solution: Reduce the injection volume or dilute the sample.[11][14] Alternatively, if using a split/splitless inlet, increase the split ratio to introduce less sample onto the column.[14]

  • Incompatible Stationary Phase or Column Dimensions: The column may not be suitable for the sample concentration.

    • Solution: Consider using a column with a thicker stationary phase film or a wider internal diameter to increase sample capacity.[14]

  • Solvent and Stationary Phase Mismatch: The sample solvent may not be compatible with the stationary phase, which can sometimes manifest as fronting, particularly for early-eluting peaks.[11]

    • Solution: If possible, dissolve the this compound standard in a solvent that is more compatible with the stationary phase.[11]

I'm observing split peaks for this compound. What is the cause and what is the solution?

Peak splitting can arise from both physical and chemical effects that disrupt the homogeneity of the sample band as it is introduced onto the column.[1][3] This is a particularly common issue in splitless injection mode.[1]

Common Causes and Solutions for Split Peaks:

  • Improper Column Installation: A poor column cut or incorrect positioning in the inlet can cause the sample band to split before it enters the column.[1][3]

    • Solution: Ensure the column is cut cleanly at a 90° angle and is installed at the correct depth in the inlet as specified by the instrument manufacturer.[2][3]

  • Issues with Splitless Injection:

    • Incompatible Solvent and Stationary Phase: Injecting a non-polar solvent (like hexane) onto a polar column (like a WAX phase) can lead to poor sample focusing and split peaks.[1]

      • Solution: Match the polarity of the sample solvent to that of the stationary phase.[3][10]

    • Incorrect Initial Oven Temperature: If the initial oven temperature is too high, the analyte may not condense in a narrow band on the stationary phase, resulting in peak splitting.[1]

      • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1]

  • Contamination and Column Degradation: Active sites or contamination at the head of the column can cause parts of the analyte band to interact differently, leading to splitting.[3]

    • Solution: Trim a few centimeters from the column inlet to remove the affected section.[3] Using an inert liner with quartz wool can also help trap non-volatile contaminants.[4]

Quantitative Data Summary

The following table provides typical GC parameters for the analysis of terpenes like linalool. These should be considered as a starting point and may require optimization for your specific instrument and application.

ParameterTypical Value/TypeReference(s)
Column Type DB-Wax, HeavyWAX, EL-5, Equity-1[15][16][17]
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness[16][17][18]
Injection Mode Split (e.g., 10:1 to 100:1) or Splitless[1][17][18]
Inlet Temperature 230 - 280 °C[17][19]
Carrier Gas Helium or Hydrogen[17][18]
Flow Rate ~1 mL/min (Helium)[17]
Oven Program Start at 50-70°C, ramp at 2-5°C/min to ~165°C, then ramp faster to ~250°C[17][19][20]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[15][16]
Detector Temperature 280 - 300 °C (FID)[18][19]

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a standard capillary GC-MS system.

  • Sample Preparation: Dilute the this compound standard to a concentration of 1-100 µg/mL in a suitable solvent (e.g., methanol or isopropanol).[15][20]

  • GC-MS Instrument Setup:

    • Column: Install a DB-Wax or similar polar capillary column (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness).[17]

    • Injector: Set the injector temperature to 250°C. Use a deactivated split/splitless liner. For this example, use a split ratio of 100:1.[17]

    • Carrier Gas: Use Helium at a constant flow rate of 0.8-1.0 mL/min.[17]

    • Oven Program: Set the initial oven temperature to 70°C and hold for 2 minutes. Ramp the temperature at 2°C/min to 100°C, then ramp at a higher rate (e.g., 30°C/min) to 230°C and hold for 15 minutes.[17][20]

    • MS Detector: Set the ion source temperature to 210-230°C. Acquire data in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound.[21]

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the this compound peak and assess its shape (tailing factor, asymmetry). Compare the retention time with an authentic standard if available.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in GC.

G cluster_0 Troubleshooting Peak Tailing cluster_yes cluster_no start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1 Likely a physical issue. Inspect column installation. q1->a1 Yes b1 Likely a chemical issue. Check for active sites. q1->b1 No a2 Check for leaks at inlet. a1->a2 a3 Re-cut and reinstall column. a2->a3 end Peak Shape Improved a3->end b2 Replace inlet liner with a new, deactivated one. b1->b2 b3 Trim 10-20cm from column inlet. b2->b3 b4 Check solvent/stationary phase polarity match. b3->b4 b4->end

Caption: Workflow for diagnosing and resolving peak tailing issues.

G cluster_1 Troubleshooting Peak Fronting & Splitting cluster_fronting cluster_splitting start Poor Peak Shape (Fronting or Splitting) q1 What is the peak shape issue? start->q1 a1 Peak Fronting: Likely column overload. q1->a1 Fronting b1 Peak Splitting: Check injection & installation. q1->b1 Splitting a2 Dilute sample or reduce injection volume. a1->a2 a3 Increase split ratio. a2->a3 a4 Consider column with thicker film/wider ID. a3->a4 end Peak Shape Improved a4->end b2 Ensure proper column cut and installation depth. b1->b2 b3 For splitless injection: - Match solvent/phase polarity - Lower initial oven temp b2->b3 b4 Trim column inlet to remove contamination. b3->b4 b4->end

Caption: Workflow for diagnosing and resolving peak fronting and splitting issues.

References

Technical Support Center: Linalool-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Linalool-d3 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Linalool, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] When quantifying Linalool, components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Linalool and its stable isotope-labeled internal standard, this compound.

Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this compensate for all matrix effects?

A2: While SIL-IS like this compound are the gold standard for compensating for matrix effects, they may not always provide complete correction.[4] Ideally, the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement. However, differences in physical properties due to the deuterium labeling can sometimes cause a slight chromatographic shift (isotopic effect).[4] If the matrix effect is not uniform across the entire peak elution window, the analyte and the internal standard can be affected differently, leading to inaccurate results.[4] It has been demonstrated that the matrix effects experienced by an analyte and its SIL-IS can differ significantly.[4]

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects in biological samples such as plasma, serum, and urine include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).[5]

  • Salts and Buffers: High concentrations of salts can reduce the efficiency of the ESI process.[6]

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with the analyte of interest.

  • Proteins: Although large molecules, residual proteins after precipitation can still interfere with the analysis.[6]

  • Anticoagulants and other additives: Substances used during sample collection and processing can also contribute to matrix effects.[6]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while injecting a blank, extracted matrix sample.[7] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase).[5] The matrix factor (MF) can be calculated to determine the extent of the matrix effect.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in Linalool quantification despite using this compound.

This issue often points to differential matrix effects on Linalool and this compound or significant ion suppression affecting the overall signal.

Troubleshooting Workflow:

start Start: Inconsistent Linalool Results check_chromatography Review Chromatography: - Peak shape - Linalool & this compound co-elution start->check_chromatography assess_matrix_effect Assess Matrix Effect: - Post-column infusion - Post-extraction spike check_chromatography->assess_matrix_effect If co-elution is good, but peaks are suppressed optimize_chromatography Optimize Chromatography: - Modify gradient - Change column chemistry check_chromatography->optimize_chromatography If co-elution is poor optimize_sample_prep Optimize Sample Preparation: - Switch from PPT to LLE or SPE assess_matrix_effect->optimize_sample_prep If significant matrix effect is observed revalidate_assay Re-validate Assay assess_matrix_effect->revalidate_assay If matrix effect is within acceptable limits optimize_sample_prep->assess_matrix_effect Re-assess after optimization optimize_chromatography->check_chromatography Re-assess after optimization

Caption: Troubleshooting workflow for inconsistent Linalool quantification.

Detailed Steps:

  • Evaluate Chromatography:

    • Co-elution: Confirm that the chromatographic peaks for Linalool and this compound are sharp, symmetrical, and, most importantly, co-elute perfectly. Even a slight separation can lead to differential matrix effects.

    • Retention Time: A stable retention time is crucial. Drifting retention times can move the analyte into a region of different matrix effects.

  • Quantify Matrix Effects:

    • Perform a post-extraction spike experiment to calculate the Matrix Factor (MF). An MF value significantly different from 1 indicates a strong matrix effect.

  • Optimize Sample Preparation:

    • If currently using Protein Precipitation (PPT), which is known for leaving many matrix components, consider switching to a more rigorous sample cleanup technique.[8]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.[8]

    • Solid-Phase Extraction (SPE): Often the most effective method for removing interfering matrix components.[1][8] Mixed-mode SPE can be particularly effective.[8]

  • Optimize Chromatographic Conditions:

    • Gradient Modification: Adjust the mobile phase gradient to better separate Linalool from co-eluting matrix components.

    • Column Chemistry: Try a different column with an alternative stationary phase to alter selectivity.

Issue 2: Low signal intensity and poor sensitivity for Linalool and this compound.

This problem suggests significant ion suppression is occurring.

Troubleshooting Workflow:

start Start: Low Signal Intensity check_ms_params Check MS Parameters: - Source temperature - Gas flows - Voltages start->check_ms_params infusion_experiment Perform Post-Column Infusion Experiment check_ms_params->infusion_experiment If parameters are optimal identify_suppression_zone Identify Ion Suppression Zone infusion_experiment->identify_suppression_zone modify_chromatography Modify Chromatography to Shift Analyte Peak identify_suppression_zone->modify_chromatography improve_sample_prep Improve Sample Preparation identify_suppression_zone->improve_sample_prep end Achieve Improved Sensitivity modify_chromatography->end improve_sample_prep->end

Caption: Workflow for troubleshooting low signal intensity.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Ensure the instrument is tuned and calibrated correctly. Check source parameters like temperature, gas flows, and voltages to ensure they are optimal for Linalool ionization.

  • Identify Ion Suppression Regions: Use the post-column infusion technique to identify the retention time windows where significant ion suppression occurs.

  • Adjust Chromatography: Modify the LC method to ensure that Linalool and this compound do not elute in a zone of high ion suppression.

  • Enhance Sample Cleanup: As detailed in the previous section, move to a more effective sample preparation method like SPE or LLE to remove the compounds causing the ion suppression.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[2][9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for Linalool Quantification

Sample Preparation MethodMatrix Factor (MF)1Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)0.659515.2
Liquid-Liquid Extraction (LLE)0.88857.8
Solid-Phase Extraction (SPE)0.97923.5

¹Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value closer to 1 indicates a lower matrix effect. This is illustrative data based on general principles; actual results may vary.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike Method
  • Prepare Samples:

    • Set A (Neat Solution): Spike the analyte (Linalool) and internal standard (this compound) at a known concentration into the mobile phase or a clean solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte: MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • Calculate the IS-Normalized MF: MF_normalized = (MF_analyte) / (MF_IS)

    • An IS-normalized MF close to 1.0 indicates effective compensation of the matrix effect by the internal standard.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

This protocol is based on the principle that a mixed-mode SPE can effectively remove phospholipids and other interferences.[8]

This technical support guide provides a starting point for addressing matrix effects in this compound quantification. Successful bioanalysis requires careful method development and validation to identify and mitigate these effects.

References

Technical Support Center: Linalool-d3 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linalool-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a neat oil at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[2] For non-deuterated linalool, storage in a cool, dry, and well-ventilated place away from incompatible substances is recommended, with a shelf life of at least 24 months in an unopened original package.[4][5]

Q2: What solvents are suitable for preparing this compound solutions?

This compound is slightly soluble in chloroform, ethyl acetate, and methanol.[2][6] The choice of solvent will depend on the specific requirements of your experiment. For analytical purposes, such as GC-MS or LC-MS, methanol is a commonly used solvent for preparing calibration standards of linalool.[7]

Q3: How should I handle this compound solutions to minimize degradation?

To minimize degradation, it is crucial to handle this compound solutions with care. Once a stock solution is prepared, it is advisable to store it in aliquots at -20°C or even -80°C to avoid repeated freeze-thaw cycles.[6] Solutions should be protected from prolonged exposure to light and air.[5] Using amber vials or wrapping vials in aluminum foil can prevent photodegradation. To prevent oxidation, purging the vial headspace with an inert gas like nitrogen or argon before sealing is a good practice.

Q4: What are the potential degradation products of this compound?

The degradation pathways of this compound are expected to be similar to those of non-deuterated linalool. The primary degradation pathways involve dehydroxylation, cyclization, and oxidation. Under thermal stress, linalool can degrade to form β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene.[8][9][10] In the presence of acid, it can undergo cyclization to form α-terpineol.[11] Oxidation can lead to the formation of linalool oxides.[11][12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in chromatography) 1. Degradation of stock solution: The solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles). 2. Evaporation of solvent: If the solution container is not properly sealed, the solvent may evaporate, leading to a higher concentration of the analyte. 3. Adsorption to container walls: Linalool, being a relatively nonpolar molecule, might adsorb to the surface of plastic containers.1. Prepare a fresh stock solution from the neat oil. Aliquot the new solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or below. 2. Ensure that vials are tightly capped. Use vials with PTFE-lined septa for better sealing. 3. Use glass vials (e.g., silanized amber glass vials) to prepare and store solutions to minimize adsorption.
Appearance of unexpected peaks in the chromatogram 1. Degradation of this compound: The new peaks could correspond to degradation products. 2. Contamination: The sample or solvent might be contaminated.1. Compare the retention times and mass spectra of the unknown peaks with those of known linalool degradation products (e.g., myrcene, limonene, linalool oxides). If degradation is confirmed, prepare fresh solutions and handle them as recommended. 2. Run a blank (solvent only) to check for solvent contamination. Use high-purity solvents and clean labware.
Low recovery of this compound during sample preparation 1. Volatility of this compound: Linalool is a volatile compound, and losses can occur during sample preparation steps that involve heating or evaporation. 2. Inefficient extraction: The extraction method may not be suitable for linalool.1. Avoid high temperatures during sample preparation. If a concentration step is necessary, use a gentle stream of nitrogen at room temperature. 2. Optimize the extraction method. For liquid-liquid extraction, ensure the solvent polarity is appropriate. For solid-phase extraction (SPE), select a suitable sorbent and elution solvent.

Stability Data Summary

While specific quantitative stability data for this compound in various solutions is limited in the public domain, the following table summarizes the known stability information for Linalool and this compound. Researchers should perform their own stability studies for their specific experimental conditions.

Parameter Condition Observation/Recommendation Reference
Storage Temperature (Neat Oil) -20°CStable for at least 4 years.[2]
Storage Temperature (Neat Oil) Cool, dry, well-ventilatedShelf life of at least 24 months for non-deuterated linalool.[4][5]
Thermal Stress (Linalool) 100°C - 150°CSignificant degradation to myrcene, ocimene, limonene, terpinolene, and α-terpinene.[8][9]
Solvent Solubility Chloroform, Ethyl Acetate, MethanolSlightly soluble.[2][6]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under various stress conditions.

1. Materials:

  • This compound neat oil
  • High-purity solvent (e.g., methanol, ethanol, acetonitrile)
  • Amber glass vials with PTFE-lined caps
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • GC-MS or LC-MS system

2. Procedure:

  • Preparation of Stock Solution:
  • Accurately weigh a known amount of this compound neat oil.
  • Dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of, for example, 1 mg/mL.
  • Stress Conditions:
  • Thermal Stability: Aliquot the stock solution into several amber vials. Store them at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Photostability: Aliquot the stock solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber) while keeping the amber vials as dark controls.
  • pH Stability: Prepare buffer solutions at different pH values (e.g., pH 3, 7, 9). Add a small, known volume of the this compound stock solution to each buffer to achieve the desired final concentration.
  • Time Points:
  • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
  • Analysis:
  • Use a validated GC-MS or LC-MS method to quantify the remaining this compound and identify any degradation products.
  • The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0).

Protocol 2: Analytical Method for this compound using GC-MS

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

2. GC Conditions (Example):

  • Injector Temperature: 250°C
  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (splitless mode).

3. MS Conditions (Example):

  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions should be monitored.

Visualizations

Linalool_Degradation_Pathway cluster_main This compound Degradation cluster_dehydroxylation Dehydroxylation (Heat) cluster_cyclization Cyclization cluster_oxidation Oxidation Linalool_d3 This compound Myrcene Myrcene Linalool_d3->Myrcene Ocimene cis/trans-Ocimene Linalool_d3->Ocimene alpha_Terpineol α-Terpineol Linalool_d3->alpha_Terpineol Acid Linalool_Oxides Linalool Oxides Linalool_d3->Linalool_Oxides Air Limonene Limonene Myrcene->Limonene Heat Terpinolene Terpinolene Myrcene->Terpinolene Heat alpha_Terpinene α-Terpinene Myrcene->alpha_Terpinene Heat Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Thermal Thermal Stress (e.g., 4°C, 25°C, 40°C) Prep_Stock->Thermal Photo Photostability (Light vs. Dark) Prep_Stock->Photo pH pH Stress (e.g., pH 3, 7, 9) Prep_Stock->pH Time_Points Sample at Various Time Points Thermal->Time_Points Photo->Time_Points pH->Time_Points Analysis Analyze by GC-MS or LC-MS Time_Points->Analysis Data Calculate % Remaining & Identify Degradants Analysis->Data

References

Technical Support Center: Linalool-d3 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linalool-d3 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when using this compound as an internal standard?

A1: The most common interferences in this compound mass spectrometry fall into four main categories:

  • Isobaric Interferences: Compounds with the same nominal mass as this compound that may co-elute and interfere with its quantification.

  • Isotopic Crosstalk: The natural isotopic abundance of unlabeled Linalool contributing to the signal of the this compound internal standard.

  • Deuterium Exchange: The loss of deuterium atoms from this compound and replacement with hydrogen from the surrounding environment, leading to a decrease in the internal standard signal.

  • Matrix Effects: Components of the sample matrix that co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3][4]

Q2: I am seeing a higher-than-expected signal for my this compound internal standard, even in blank samples. What could be the cause?

A2: This is a common issue that can arise from a few sources. One primary cause is isotopic crosstalk from high concentrations of unlabeled (natural) Linalool in your samples. The unlabeled Linalool has naturally occurring heavy isotopes (¹³C) which can contribute to the mass channel of this compound.[5][6] Another possibility is contamination of your analytical system or solvents with Linalool.

Q3: My calibration curve for Linalool is non-linear, especially at high concentrations. Why is this happening?

A3: Non-linearity in your calibration curve, particularly at the higher end, is a classic symptom of isotopic crosstalk .[5][6] As the concentration of unlabeled Linalool increases, the contribution of its natural isotopes to the this compound signal becomes more significant, artificially inflating the internal standard's response and causing the curve to deviate from linearity.

Q4: I suspect I have an isobaric interference. How can I confirm this?

A4: An isobaric interference will appear as a peak in the this compound mass channel at a retention time very close to or overlapping with your this compound peak. To confirm, you can analyze a sample that you suspect contains the interference without spiking in the this compound internal standard. If you still observe a peak in the this compound channel at the expected retention time, it is likely an isobaric interference. Improving chromatographic separation is key to resolving this.[7][8]

Q5: Can the deuterium labels on this compound be unstable?

A5: Yes, under certain conditions, the deuterium labels can be susceptible to back-exchange with hydrogen. This is more likely to occur in highly acidic or basic mobile phases or during sample preparation.[9] For tertiary alcohols like Linalool, the proton on the hydroxyl group is also readily exchangeable with deuterium from solvents like D₂O.[10] It is crucial to control the pH of your solutions to minimize this risk.

Troubleshooting Guides

Issue 1: Investigating and Mitigating Isobaric Interferences

Symptoms:

  • Unexpected peaks in the this compound MRM channel.

  • Poor accuracy and precision in quality control samples.

  • Non-zero signal for this compound in blank matrix samples.

Potential Isobaric Interferences:

To identify potential isobaric interferences, it's important to consider compounds with the same nominal mass-to-charge ratio as the this compound precursor ion. The molecular weight of Linalool (C₁₀H₁₈O) is approximately 154.25 g/mol . For this compound, with three deuterium atoms replacing three hydrogen atoms, the approximate molecular weight is 157.27 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be monitored.

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Notes
This compound C₁₀H₁₅D₃O157.1496158.1569Internal Standard
Terpinen-4-olC₁₀H₁₈O154.1358155.1431Not isobaric, but a common isomer of Linalool.
α-TerpineolC₁₀H₁₈O154.1358155.1431Not isobaric, but a common isomer of Linalool.
GeraniolC₁₀H₁₈O154.1358155.1431Not isobaric, but a common isomer of Linalool.

While common isomers are not isobaric with this compound, other compounds in a complex matrix could be. For example, a hypothetical compound with the elemental formula C₁₀H₁₃D₃N could have a similar mass. The key is to use high-resolution mass spectrometry to confirm the elemental composition of the interfering peak if possible.

Experimental Protocol to Identify and Resolve Isobaric Interferences:

  • Analyze a Blank Matrix: Prepare and analyze a sample of the matrix (e.g., plasma, essential oil base) without adding the this compound internal standard. Monitor the MRM transition for this compound. The presence of a peak indicates an isobaric interference.

  • Optimize Chromatography: The most effective way to resolve isobaric interferences is to improve the chromatographic separation between the analyte and the interfering compound.

    • Modify the gradient profile of your LC method (e.g., make it shallower).

    • Try a different stationary phase (e.g., a column with a different chemistry).

    • For GC, adjust the temperature ramp.

  • Select Alternative MRM Transitions: If chromatographic separation is not possible, investigate alternative precursor-product ion transitions for this compound that may be more specific and less prone to the particular interference.

Workflow for Troubleshooting Isobaric Interferences

Workflow: Troubleshooting Isobaric Interferences start Suspicion of Isobaric Interference check_blank Analyze Blank Matrix (without IS) start->check_blank peak_present Peak Present in IS Channel? check_blank->peak_present optimize_chroma Optimize Chromatographic Separation peak_present->optimize_chroma Yes end_resolved Interference Resolved peak_present->end_resolved No reanalyze Re-analyze Sample optimize_chroma->reanalyze issue_resolved Issue Resolved? reanalyze->issue_resolved select_alt_mrm Select Alternative MRM Transitions issue_resolved->select_alt_mrm No issue_resolved->end_resolved Yes select_alt_mrm->reanalyze end_unresolved Further Investigation Needed

Caption: Workflow for identifying and resolving isobaric interferences.

Issue 2: Correcting for Isotopic Crosstalk

Symptoms:

  • Non-linear calibration curve.

  • Inaccurate quantification, especially at high analyte concentrations.

  • Noticeable signal in the this compound channel when analyzing a high concentration standard of unlabeled Linalool.

Quantitative Impact of Isotopic Crosstalk:

The contribution of unlabeled Linalool to the this compound signal depends on the natural abundance of ¹³C isotopes. Linalool (C₁₀H₁₈O) has 10 carbon atoms. The probability of having one ¹³C atom is approximately 1.1% per carbon atom. The table below shows the theoretical isotopic distribution and the potential for crosstalk.

IonDescriptionApproximate Relative Abundance (%)Contribution to this compound (m/z 158)
[M+H]⁺Linalool with all ¹²C100-
[M+1+H]⁺Linalool with one ¹³C11.1-
[M+2+H]⁺Linalool with two ¹³C0.55-
[M+3+H]⁺Linalool with three ¹³C0.02Direct Crosstalk

Experimental Protocol to Evaluate and Mitigate Isotopic Crosstalk:

  • Assess Crosstalk: Analyze a high-concentration solution of certified unlabeled Linalool standard. Monitor both the Linalool and this compound MRM transitions. The percentage of the Linalool signal that appears in the this compound channel is your crosstalk percentage.

  • Use a Higher Mass Labeled Standard: If available, use a Linalool standard with more deuterium labels (e.g., Linalool-d5). This increases the mass difference and reduces the likelihood of crosstalk from the unlabeled analyte.

  • Monitor a Higher Mass Isotope of the IS: A more advanced approach is to monitor a less abundant, higher mass isotope of the internal standard (e.g., the [M+2+H]⁺ ion of this compound). This mass is less likely to have contributions from the unlabeled analyte.[6]

  • Non-Linear Calibration Fit: If the above options are not feasible, use a non-linear regression model (e.g., a quadratic fit) for your calibration curve, which can help to account for the systematic error introduced by crosstalk.[5]

Visualization of Isotopic Crosstalk

Concept of Isotopic Crosstalk cluster_0 Unlabeled Linalool Signal cluster_1 This compound Signal linalool m/z 155 m/z 156 m/z 157 m/z 158 linalool_d3 m/z 158 m/z 159 m/z 160 linalool:f3->linalool_d3:f0 Crosstalk

Caption: Isotopic distribution overlap causing crosstalk.

Issue 3: Preventing Deuterium Exchange

Symptoms:

  • Drifting internal standard response over an analytical run.

  • Poor precision and accuracy.

  • Decreasing this compound signal when samples are left on the autosampler.

Logical Relationship of Deuterium Exchange Risk

Factors Influencing Deuterium Exchange risk Deuterium Exchange Risk stability Label Stability risk->stability Decreases high_ph High pH (Basic) high_ph->risk Increases low_ph Low pH (Acidic) low_ph->risk Increases neutral_ph Neutral pH neutral_ph->stability Maintains

References

Improving signal-to-noise ratio for Linalool-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Linalool-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting MS parameters for this compound analysis?

A1: While direct experimental data for this compound is not extensively published, optimal parameters can be extrapolated from validated methods for unlabeled Linalool. A highly successful method for Linalool utilized a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[1][2] The precursor ion for this compound would be approximately m/z 140.1 (M+H)+. The product ion is likely to be the same as for unlabeled Linalool, m/z 95.1, as the fragmentation is unlikely to involve the deuterated methyl group.

Optimized Mass Spectrometry Parameters (Derived from Linalool Analysis)

Parameter Setting Rationale
Ionization Mode ESI Positive (ESI+) Provides good sensitivity for Linalool.[1][2]
Capillary Voltage ~4.0 kV Optimal for creating a stable spray.[1]
Source Temperature 150 °C Lower temperatures can result in poor detection of the protonated ion.[1]
Desolvation Temp. 300 °C Crucial for efficient solvent evaporation and ion generation.[1][2]
Desolvation Gas Flow 800 L/h High flow aids in desolvation of the ESI droplets.[1]
Cone Gas Flow 150 L/h Helps to focus ions into the mass analyzer.[1]
Collision Gas Argon Standard for collision-induced dissociation.
MRM Transition This compound: ~m/z 140.1 → 95.1 The precursor is adjusted for the 3 Da mass increase. The product ion is hypothesized to be the same as for Linalool (m/z 137.1 → 95.1).[1][3]
Cone Voltage (CV) ~39 V This should be optimized specifically for this compound but provides a good starting point based on Linalool.[1]

| Collision Energy (CE) | ~10 eV | This should be optimized specifically for this compound but provides a good starting point based on Linalool.[1] |

Q2: My this compound signal is weak or non-existent. What should I check first?

A2: A complete loss of signal often points to a singular, fundamental issue. Before delving into complex parameter optimization, a systematic check of the system is recommended. This workflow helps isolate the problem to either the sample/extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).

start Start: No this compound Signal prep_std Prepare fresh this compound standard in mobile phase start->prep_std direct_inject Directly inject standard into MS (bypass LC) prep_std->direct_inject signal_ok Signal Appears? direct_inject->signal_ok check_ms Check MS functionality: - ESI spray visible? - Gas flows active? - Voltages on? ms_issue Issue is with the MS system: - Clean ion source - Calibrate mass analyzer - Check detector check_ms->ms_issue signal_ok->check_ms No lc_issue Issue is with the LC system: - Check pumps for prime - Look for leaks - Ensure correct mobile phase signal_ok->lc_issue Yes end End lc_issue->end ms_issue->end

Caption: Initial troubleshooting workflow for signal loss.

Q3: I observe a chromatographic peak for this compound, but the signal-to-noise (S/N) ratio is poor. How can I improve it?

A3: Improving a poor S/N ratio involves either increasing the signal, decreasing the noise, or both. This can be addressed at multiple stages of the analytical process, from sample preparation to MS detection.

Strategies to Enhance Signal-to-Noise Ratio

Strategy Area Action Expected Outcome
Sample Prep Use a simple and effective extraction method like protein precipitation with acetonitrile. Acetonitrile has been shown to provide good recovery and peak shape for Linalool.[1][2]
Minimize matrix effects by ensuring thorough sample cleanup. Co-eluting matrix components can suppress the ionization of this compound, reducing its signal.
LC Method Add 0.1% formic acid to both aqueous and organic mobile phases. Greatly enhances the peak intensity for Linalool in positive ionization mode.[1]
Use an acetonitrile-based mobile phase instead of methanol. Acetonitrile often results in lower background noise and system pressure.[1][2]
Optimize the gradient elution. A well-defined gradient can improve peak shape and resolution, increasing peak height relative to baseline noise.[1]
MS Method Fine-tune the cone voltage and collision energy specifically for the m/z 140.1 → 95.1 transition. Maximizes the production of the desired product ion, directly increasing signal.[4]

| | Optimize source parameters like desolvation temperature and gas flows. | Efficient desolvation is critical for maximizing the number of gas-phase ions entering the mass analyzer.[1][5] |

Q4: My this compound peak appears at a slightly different retention time than the unlabeled Linalool. Is this normal?

A4: Yes, this is a known phenomenon. Deuterated internal standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts. This is often referred to as a "chromatographic isotope effect." While typically minor, it is important to be aware of this, especially if the peak is close to other interfering peaks. Ensure that your integration windows are set appropriately for both the analyte and the internal standard.

Troubleshooting Guide: Specific Issues with this compound

This guide addresses more complex issues that may arise when using this compound as an internal standard.

Problem 1: Inconsistent or Drifting this compound Signal Intensity

A stable internal standard response is crucial for accurate quantification. If the this compound peak area is highly variable between injections, it can compromise the reliability of your results.

start Start: Inconsistent this compound Signal check_stability Assess this compound stability in solution. Re-inject aged sample vs. fresh sample. start->check_stability degradation Signal decreased in aged sample? check_stability->degradation degrade_sol Potential degradation in solvent. Prepare standards fresh daily. degradation->degrade_sol Yes check_hd Suspect H/D Exchange. Analyte signal (m/z 137.1) increasing over time? degradation->check_hd No end End degrade_sol->end hd_exchange Yes check_hd->hd_exchange hd_sol Potential H/D back-exchange. Consider less protic mobile phase or adjust pH. hd_exchange->hd_sol Yes check_matrix Assess matrix effects. Compare signal in neat solution vs. extracted matrix. hd_exchange->check_matrix No hd_sol->end matrix_effect Signal suppressed in matrix? check_matrix->matrix_effect matrix_sol Matrix suppression is the issue. Improve sample cleanup or adjust chromatography to separate from interferences. matrix_effect->matrix_sol Yes matrix_effect->end No matrix_sol->end

Caption: Logic for troubleshooting inconsistent IS signal.

Problem 2: Suspected Hydrogen/Deuterium (H/D) Exchange

In some cases, the deuterium atoms on a labeled standard can exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), especially under certain pH or temperature conditions. This would cause the this compound signal (m/z 140.1) to decrease while a signal for Linalool-d2, Linalool-d1, or even unlabeled Linalool (m/z 137.1) might appear or increase.

  • How to Investigate: A definitive way to test for H/D exchange is to perform an experiment where the aqueous portion of the mobile phase (water) is replaced with deuterium oxide (D2O).[6] If H/D exchange is occurring, you will observe shifts in the mass of your unlabeled analyte.

  • Potential Solutions:

    • Adjust Mobile Phase pH: Moving to a more neutral pH may reduce the rate of exchange.

    • Minimize Time in Aqueous Solution: If possible, shorten the analytical run time or prepare samples immediately before analysis.

    • Use a Different Labeled Standard: If H/D exchange is persistent and problematic, using a C13-labeled internal standard, if available, would eliminate this issue as carbon isotopes do not exchange.

Experimental Protocol: LC-MS/MS Method for Linalool Analysis

This protocol is adapted from a validated method for the analysis of Linalool in human serum and serves as a robust starting point for developing a method for this compound.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum sample, add your internal standard solution (this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions

  • LC System: UPLC system capable of handling high pressures.

  • Column: Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm particle size.[1][2]

  • Column Temperature: 40 °C.

  • Sample Temperature: 10 °C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.37 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–1.6 min: 60% B to 78% B

    • 1.6–2.0 min: 78% B to 100% B

    • Follow with a high-organic wash and re-equilibration step.[1]

  • MS System: Triple-quadrupole mass spectrometer with an ESI source.

  • MS/MS Parameters: Refer to the optimized parameters table in the FAQ section. Perform a specific infusion of this compound to fine-tune the cone voltage and collision energy for your instrument.

References

Column selection for optimal separation of linalool and Linalool-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Linalool & Linalool-d3 Separation

This technical support guide provides detailed information, frequently asked questions, and troubleshooting advice for the optimal chromatographic separation of linalool and its deuterated analog, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating linalool and this compound?

The primary challenge is that linalool and this compound are isotopologues, meaning they are chemically identical and differ only in their isotopic composition. This results in very similar physical properties, such as boiling point and polarity, making them difficult to separate. The separation relies on the subtle chromatographic isotope effect, where the heavier deuterated compound interacts slightly differently with the stationary phase, often leading to a small difference in retention time.

Q2: Do I need a chiral or a non-chiral column to separate linalool from this compound?

The choice of column depends entirely on the analytical goal and the composition of your sample.

  • For Isotopic Separation Only: If the goal is simply to separate linalool from this compound and the enantiomeric composition [(R)- vs. (S)-linalool] is not of interest, a high-efficiency non-chiral column is sufficient.[1]

  • For Enantiomeric and Isotopic Separation: If the sample contains a mix of enantiomers and you need to resolve all four potential compounds—(R)-linalool, (S)-linalool, (R)-Linalool-d3, and (S)-Linalool-d3—then a chiral column is mandatory.[1][2] Standard non-chiral columns cannot separate enantiomers.[1]

Q3: Which type of non-chiral column is recommended for baseline isotopic separation?

A high-resolution capillary GC column with a mid-polarity stationary phase is often a good choice. A wax-type column (e.g., DB-Wax or HP-INNOWAX) has been shown to provide good separation for linalool from other volatile compounds.[3][4][5] Alternatively, a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) can also be used, especially in multidimensional systems.[1] The key is to use a long column (30–60 m) with a narrow internal diameter (≤0.25 mm) to maximize theoretical plates and enhance resolution.[3][6]

Q4: What kind of chiral column is effective for separating linalool enantiomers?

Chiral columns with stationary phases based on derivatized cyclodextrins are highly effective for separating linalool enantiomers.[7][8][9] Specific phases that have been successfully used include:

  • Lipodex E (a modified γ-cyclodextrin).[2]

  • CycloDex B (a β-cyclodextrin derivative).[1]

  • Astec® CHIRALDEX™ B-DM (a β-cyclodextrin derivative).[10]

Q5: What is the most suitable detection method for this analysis?

Mass Spectrometry (MS) is the ideal detection method when analyzing linalool and its deuterated analog.[11][12] GC-MS not only provides the necessary sensitivity for quantification but also offers definitive confirmation of the analytes' identities. The mass spectrometer can easily distinguish between linalool (molecular ion M+ at m/z 154) and this compound (molecular ion at m/z 157), which is crucial for accurate peak identification, especially when chromatographic resolution is minimal.[3]

Troubleshooting Guide

Problem Potential Cause Solution
Poor or No Resolution Between Linalool and this compound 1. Sub-optimal Temperature Program: The oven ramp rate is too fast, or the initial temperature is too high, causing the compounds to co-elute.Decrease the temperature ramp rate (e.g., to 1–2°C/min) and/or lower the initial oven temperature to increase the interaction time with the stationary phase.[13]
2. Carrier Gas Flow Rate Too High: A high flow rate reduces the time the analytes spend in the stationary phase, decreasing separation efficiency.Optimize the carrier gas (Helium or Hydrogen) flow rate for the specific column dimensions to achieve the best balance between resolution and analysis time.
3. Incorrect Column Choice: The column may lack the necessary efficiency or selectivity for isotopic separation.Ensure you are using a high-resolution capillary column (≥30 m length, ≤0.25 mm I.D.). For isotopic separation, a mid-polarity (e.g., Wax) or low-polarity (e.g., 5% phenyl) phase is recommended.[3][6]
Peak Tailing (for all peaks) 1. Active Sites in Inlet/Column: Hydroxyl groups on linalool can interact with active sites in the liner or the front of the column, causing tailing.Use a deactivated or silanized inlet liner. If the problem persists, trim the first 10-20 cm from the front of the column to remove active sites.
2. Column Contamination: Non-volatile residues from previous injections have accumulated on the column.Bake out the column at its maximum isothermal temperature (or 20°C above the final method temperature) for 1-2 hours. Ensure carrier gas is flowing during the bake-out.[14]
Co-elution of Enantiomers 1. Use of a Non-Chiral Column: The sample contains a racemic mixture of linalool and/or this compound, which cannot be resolved on a standard column.Switch to a chiral GC column with a cyclodextrin-based stationary phase designed for enantiomeric separations.[1][2][7]
Ghost Peaks or Carryover 1. Syringe or Inlet Contamination: Residue from a previous, more concentrated sample is being injected.Clean the syringe and injection port. Perform several solvent blank injections to flush the system. Ensure proper rinsing and purging techniques are used between injections.[14]

Experimental Protocols

Method 1: Isotopic Separation on a Non-Chiral Column

This method is designed to separate linalool from this compound without resolving their respective enantiomers.

ParameterSpecification
Column DB-Wax or HP-INNOWAX (or equivalent)[3][5]
Length: 60 m
I.D.: 0.25 mm
Film Thickness: 0.25 µm
Carrier Gas Helium, constant flow at ~1.0 mL/min[2]
Inlet Temperature: 250°C[3]
Mode: Split (e.g., 50:1 or 100:1 ratio)[2][3]
Oven Program Initial Temp: 70°C, hold for 2 min
Ramp: 2°C/min to 100°C
Then ramp 10°C/min to 230°C, hold for 5 min
Detector (MS) Type: Quadrupole or TOF
Ion Source Temp: 230°C[15]
Mode: Selected Ion Monitoring (SIM)
Ions to Monitor: m/z 154 (for linalool), m/z 157 (for this compound)

Protocol Steps:

  • Prepare standards and samples in a suitable solvent like hexane or acetone.

  • Configure the GC-MS system with the parameters listed above.

  • Equilibrate the column at the initial oven temperature for at least 2 minutes.

  • Inject 1 µL of the sample.

  • Begin the data acquisition and the oven temperature program.

  • Analyze the resulting chromatogram, integrating the peaks corresponding to the selected ions. This compound is expected to elute slightly before linalool.

Method 2: Enantiomeric and Isotopic Separation on a Chiral Column

This method is for resolving (R)- and (S)-linalool from their deuterated counterparts.

ParameterSpecification
Column Astec® CHIRALDEX™ B-DM or CycloDex B (or equivalent)[1][10]
Length: 30 m
I.D.: 0.25 mm
Film Thickness: 0.12 - 0.25 µm
Carrier Gas Helium or Hydrogen, constant flow at ~1.5 mL/min[10]
Inlet Temperature: 250°C[10]
Mode: Splitless or Split (e.g., 50:1)
Oven Program Initial Temp: 40°C, hold for 3 min[10]
Ramp: 2°C/min to 180°C, hold for 10 min[10]
Detector (MS) Type: Quadrupole or TOF
Ion Source Temp: 250°C[10]
Mode: Full Scan (m/z 35-300) or SIM
SIM Ions: m/z 154, 157

Protocol Steps:

  • Prepare standards and samples in a suitable solvent.

  • Install and condition the chiral column according to the manufacturer's instructions.

  • Set up the GC-MS method using the parameters in the table.

  • Inject 1 µL of the sample.

  • Start the run. The slow temperature ramp is critical for achieving chiral resolution.

  • Identify the four target peaks. The elution order of enantiomers must be confirmed by injecting pure standards if available.

Logical Workflow for Column Selection

The following diagram illustrates the decision-making process for selecting the appropriate column and optimizing the separation method for linalool and this compound.

G Column Selection Workflow for Linalool vs. This compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 goal Define Analytical Goal iso_only Separate Isotopologues Only (linalool vs. This compound) goal->iso_only Isotopic separation is sufficient enant_iso Separate Enantiomers AND Isotopologues (R/S-linalool vs. R/S-linalool-d3) goal->enant_iso Enantiomeric purity is critical non_chiral Select High-Efficiency NON-CHIRAL Column (e.g., Wax or 5% Phenyl) iso_only->non_chiral chiral Select CHIRAL Column (e.g., Cyclodextrin-based) enant_iso->chiral optimize Optimize GC Method: - Slow Temperature Ramp - Optimal Carrier Gas Flow - Inlet Parameters non_chiral->optimize chiral->optimize result Achieve Optimal Separation optimize->result

Caption: Decision workflow for selecting the correct GC column.

References

Calibration curve issues with Linalool-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Linalool-d3 as an internal standard in calibration curves. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification of Linalool in your samples. This section provides a step-by-step guide to troubleshoot and resolve linearity issues.

Troubleshooting Steps:

  • Verify Standard Preparation: Inaccurate serial dilutions of your Linalool standards are a common source of non-linearity. Re-prepare your calibration standards, ensuring accurate pipetting and dilution steps.

  • Assess Internal Standard Concentration: The concentration of this compound should be consistent across all calibration points and samples. An inappropriately high or low concentration can affect the detector response and lead to non-linearity.

  • Investigate Matrix Effects: Components in your sample matrix can interfere with the ionization of Linalool and this compound, leading to ion suppression or enhancement and affecting linearity. Prepare matrix-matched calibration standards to assess and compensate for these effects.

  • Check for Detector Saturation: At high concentrations, the detector response may become non-linear. If your curve is flattening at the higher end, consider extending the calibration range with lower concentration points or diluting your samples.

  • Evaluate Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or significant shifts in retention time can all contribute to poor linearity. Optimize your GC-MS method parameters, including the temperature ramp and injection volume.

Data Presentation: Impact of Internal Standard on Linearity

The use of an internal standard like this compound can significantly improve the linearity of a calibration curve by correcting for variations in injection volume and instrument response.

Calibration MethodLinearity (R²)
External Standard< 0.50[1]
Internal Standard (this compound)≥ 0.98[1]

Experimental Protocol: Preparation of Calibration Curve

This protocol outlines the steps for preparing a calibration curve for Linalool using this compound as an internal standard for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Prepare a Linalool Stock Solution: Accurately weigh a known amount of pure Linalool and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

  • Prepare a this compound Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration that will yield a robust detector response.

  • Create Calibration Standards: Perform serial dilutions of the Linalool stock solution to create a series of calibration standards at different concentrations.

  • Spike with Internal Standard: Add a constant, known volume of the this compound stock solution to each calibration standard and each sample.

  • GC-MS Analysis: Analyze the prepared standards and samples by GC-MS.

  • Construct the Calibration Curve: Plot the ratio of the peak area of Linalool to the peak area of this compound against the known concentration of Linalool for each standard. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²).

Workflow for Troubleshooting Poor Linearity

start Poor Linearity (R² < 0.99) prep Verify Standard Preparation start->prep Start Here is_conc Assess IS Concentration prep->is_conc If standards are correct matrix Investigate Matrix Effects is_conc->matrix If IS concentration is appropriate saturation Check Detector Saturation matrix->saturation If matrix effects are ruled out chrom Optimize Chromatography saturation->chrom If no saturation end Linear Curve (R² ≥ 0.99) chrom->end After optimization

Troubleshooting workflow for poor calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak area not consistent across my calibration standards?

While the concentration of this compound is constant, variations in its peak area across different calibration standards can occur. This is often due to competition for ionization in the mass spectrometer's ion source. As the concentration of the analyte (Linalool) increases, it can suppress the ionization of the internal standard, leading to a decrease in the this compound peak area. However, the internal standard method is designed to correct for this. By using the ratio of the analyte peak area to the internal standard peak area, the method compensates for these variations, ensuring accurate quantification.

Q2: Can matrix effects still be a problem when using a deuterated internal standard like this compound?

Yes, while deuterated internal standards are excellent at compensating for many matrix effects, they may not eliminate them completely. Severe matrix effects can suppress the ionization of both the analyte and the internal standard to a point where the signal is too low for accurate detection. Additionally, if the matrix components co-elute and interfere with the peak integration of either Linalool or this compound, it can lead to inaccurate results. It is always recommended to evaluate matrix effects during method development, for example, by comparing the slope of a calibration curve prepared in solvent to one prepared in a sample matrix.

Data Presentation: Illustrative Example of Matrix Effect

Sample TypeLinalool Concentration (ng/mL)This compound Peak AreaLinalool Peak AreaArea Ratio (Linalool/Linalool-d3)Calculated Concentration (ng/mL)
Solvent Standard50100,000150,0001.550.0
Matrix Sample5060,00090,0001.550.0

In this example, although the absolute peak areas are suppressed in the matrix sample, the area ratio remains the same, demonstrating the effectiveness of the internal standard in compensating for the matrix effect.

Q3: What are the ideal quantifier and qualifier ions for Linalool and this compound in GC-MS analysis?

The choice of quantifier and qualifier ions is crucial for selective and accurate quantification. For Linalool, common ions include m/z 71 (quantifier) and m/z 93 or 121 (qualifiers). For this compound, the corresponding deuterated fragment ions should be selected. For example, if the deuterium labels are on a methyl group, you might expect a shift in the fragment ions containing that group. It is essential to acquire a full scan mass spectrum of both Linalool and this compound to determine their specific fragmentation patterns and select ions that are abundant, specific, and free from interference.

Logical Relationship of Internal Standard Method

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_calc Calculation Analyte Linalool Analyte_Peak Analyte Peak Area Analyte->Analyte_Peak IS This compound (Constant Conc.) IS_Peak IS Peak Area IS->IS_Peak Ratio Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Conc.) Ratio->Cal_Curve Result Final Concentration Cal_Curve->Result

Logical flow of the internal standard calibration method.

References

Validation & Comparative

A Comparative Guide to the Quantification of Linalool-d3: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two primary analytical techniques for the quantification of Linalool-d3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated form of linalool, a naturally occurring terpene alcohol found in many essential oils, and is commonly used as an internal standard for the quantification of linalool in various matrices.[1] The choice of analytical methodology is critical for achieving accurate and reliable results in research, quality control, and pharmacokinetic studies. This document presents a side-by-side comparison of GC-MS and LC-MS/MS methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific application.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of linalool, which are directly applicable to its deuterated analog, this compound, when used as an internal standard. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.25 - 3.69 µg/mL2 - 25 ng/mL (ppb)
Limit of Quantification (LOQ) 0.75 - 11.2 µg/mL7.5 ng/mL (ppb) and higher
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10% (Inter-day & Intra-day)< 15%
Accuracy (% Recovery) 79 - 105.7%90 - 110%

Experimental Methodologies

Detailed experimental protocols for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for terpene analysis and can be adapted for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like linalool.[2] The use of an internal standard such as this compound is effective in this method.[3][4]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Samples are placed in 20 mL amber SPME vials.

  • To encourage the transfer of volatile compounds into the headspace, 3 grams of NaCl are added.[1]

  • A known concentration of this compound internal standard is added to the sample.[1]

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 15°C/min to 250°C, hold for 5 minutes.

  • Injection Mode: Splitless.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for this compound: Quantifier ion m/z 124, Qualifier ion m/z 74.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for analyzing complex matrices and for pharmacokinetic studies.[5][6]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 100 µL of serum, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

2. LC-MS/MS System:

  • Liquid Chromatograph: Waters Acquity UPLC I-Class or similar.[7]

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole or similar.[5][7]

  • Column: Waters UPLC BEH C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.[5]

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Initial: 95% A.

    • 0.5 min: 95% A.

    • 2.5 min: 5% A.

    • 3.5 min: 5% A.

    • 3.6 min: 95% A.

    • 5.0 min: 95% A.

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5 µL.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.[7]

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion m/z 158.3 -> Product ion (to be determined based on fragmentation, expected to be similar to linalool's fragmentation pattern). For linalool, a common transition is m/z 137.1 → 95.1.[5][6]

Method Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Spiked Matrix Samples (e.g., Plasma, Essential Oil) IS_Addition Addition of this compound Internal Standard Sample->IS_Addition GCMS GC-MS Analysis IS_Addition->GCMS LCMS LC-MS/MS Analysis IS_Addition->LCMS GCMS_Data GC-MS Data Acquisition (Peak Area Ratios) GCMS->GCMS_Data LCMS_Data LC-MS/MS Data Acquisition (Peak Area Ratios) LCMS->LCMS_Data Quant_GCMS Quantification using GC-MS Calibration Curve GCMS_Data->Quant_GCMS Quant_LCMS Quantification using LC-MS/MS Calibration Curve LCMS_Data->Quant_LCMS Comparison Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) Quant_GCMS->Comparison Quant_LCMS->Comparison Conclusion Assessment of Method Equivalence/Bias Comparison->Conclusion

References

Linalool-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in sectors like pharmacology, food science, and fragrance development, the precise and accurate quantification of volatile organic compounds is paramount. Linalool, a naturally occurring terpene alcohol found in numerous flowers and spice plants, is a frequent subject of such quantitative analysis. The use of an internal standard is a cornerstone of reliable quantification, compensating for variations in sample preparation and instrumental analysis. This guide provides a comprehensive comparison of Linalool-d3, a deuterated analogue of linalool, with other commonly used internal standards, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Gold Standard: Advantages of Isotope-Labeled Internal Standards

An ideal internal standard should closely mimic the analyte's chemical and physical properties, co-eluting and responding to analytical variations in a similar fashion. This is where stable isotope-labeled internal standards, such as this compound, excel. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the native analyte, while the chemical behavior remains nearly identical. This intrinsic similarity is crucial for correcting matrix effects, which are a common source of error in complex samples. The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy of quantitative analysis by compensating for variations in sample extraction and matrix-induced signal suppression or enhancement.

Performance Comparison of Internal Standards for Linalool Quantification

To objectively assess the performance of this compound against other alternatives, this section summarizes key validation parameters from various studies. The following tables present data for methods utilizing this compound, n-tridecane, and trans, trans-farnesol as internal standards for the quantification of linalool and other terpenes.

Table 1: Performance Characteristics of n-Tridecane as an Internal Standard for Terpene Analysis (including Linalool) by GC-MS
ParameterResultReference
Linearity (r²) > 0.99 for all terpenes[1][2]
Limit of Detection (LOD) 0.25 µg/mL[1]
Limit of Quantification (LOQ) 0.75 µg/mL[1]
Recovery 95.0 - 105.7% (for most terpenes)[1]
Precision (RSD) 0.32 - 8.47%[1]

Note: This data is from a validated method for the quantification of multiple terpenes in cannabis, including linalool, using n-tridecane as the internal standard.

Table 2: Performance Characteristics of trans, trans-Farnesol as an Internal Standard for Linalool Analysis by LC-MS/MS
ParameterResultReference
Linearity (r²) > 0.99
Limit of Detection (LOD) 3.5 ng/mL
Limit of Quantification (LOQ) 7.5 ng/mL
Recovery 97.1 - 99.3%
Precision (Intra-day RSD) 0.12 - 0.66%
Precision (Inter-day RSD) 0.22 - 0.91%
Matrix Effect Minimized by use of internal standard

Note: This data is from a validated method for the quantification of linalool in human serum.

While direct comparative studies providing a side-by-side analysis of this compound against these standards are limited in the reviewed literature, the inherent advantages of a stable isotope-labeled standard strongly suggest superior performance, particularly in complex matrices where matrix effects are a significant concern. The near-identical chemical and physical properties of this compound to linalool ensure that it more accurately reflects the analyte's behavior throughout the analytical process, from extraction to detection, leading to more reliable and accurate results.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from studies utilizing different internal standards for linalool and terpene analysis.

GC-MS Method with n-Tridecane as Internal Standard for Terpene Analysis
  • Sample Preparation: Extraction of the plant material with ethyl acetate containing n-tridecane as the internal standard (100 µg/mL).[1]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[1]

  • Chromatographic Conditions:

    • Column: Specific column details are method-dependent but are typically a non-polar or mid-polar capillary column suitable for terpene separation.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of a wide range of terpenes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

  • Quantification: The concentration of each terpene is determined by comparing the peak area ratio of the analyte to the internal standard (n-tridecane) against a calibration curve.[1]

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for using an internal standard and the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.

Internal_Standard_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Sample Containing Linalool Add_IS Add Known Amount of This compound (Internal Standard) Sample->Add_IS Extraction Extraction Add_IS->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration GCMS_Analysis GC-MS or LC-MS/MS Analysis Concentration->GCMS_Analysis Peak_Integration Peak Area Integration (Linalool & this compound) GCMS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Linalool / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Compare Ratio to Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Linalool Concentration Calibration_Curve->Final_Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

SIL_Correction_Principle cluster_Variability Sources of Variability cluster_Correction Correction Mechanism Analyte Linalool (Analyte) Extraction_Loss Extraction Inefficiency Analyte->Extraction_Loss Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Injection_Volume Injection Volume Variation Analyte->Injection_Volume Ratio Peak Area Ratio (Linalool / this compound) Remains Constant IS This compound (Internal Standard) IS->Extraction_Loss IS->Matrix_Effect IS->Injection_Volume Extraction_Loss->Ratio Compensated by Similar Behavior Matrix_Effect->Ratio Compensated by Similar Behavior Injection_Volume->Ratio Compensated by Similar Behavior

Caption: Principle of variability correction using a stable isotope-labeled internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for the quantification of linalool. While non-deuterated standards like n-tridecane and trans, trans-farnesol can provide acceptable performance under specific conditions, the evidence strongly supports the superiority of a stable isotope-labeled internal standard like this compound. Its ability to closely mimic the behavior of the native analyte, particularly in compensating for unpredictable matrix effects, leads to enhanced accuracy and precision. For researchers, scientists, and drug development professionals striving for the highest quality data in complex matrices, this compound represents the gold standard for the quantitative analysis of linalool.

References

A Comparative Analysis of Linalool and Linalool-d3 Mass Spectral Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Understanding the Mass Spectral Fragmentation Patterns of Linalool and its Deuterated Analog, Linalool-d3.

This guide provides a comprehensive comparison of the electron ionization (EI) mass spectral fragmentation patterns of linalool and its deuterated isotopologue, this compound. Understanding these patterns is crucial for researchers in fields such as pharmacokinetics, metabolomics, and fragrance analysis, where stable isotope-labeled internal standards are essential for accurate quantification. This document presents a detailed analysis of the fragmentation pathways, comparative data in a tabular format, a visualization of the this compound fragmentation cascade, and a standard experimental protocol for analysis.

Comparison of Mass Spectral Fragmentation Data

The mass spectra of linalool and this compound exhibit characteristic fragmentation patterns. The introduction of three deuterium atoms on the C1 and C2 positions of the vinyl group in this compound (3,7-dimethyl-1,6-octadien-1,1,2-d3-3-ol) results in predictable mass shifts for fragments containing this portion of the molecule. The table below summarizes the major fragment ions observed for both compounds.

Linalool Fragment IonProposed Structure/Formationm/z (Linalool)m/z (this compound)Mass Shift (Da)
[M]+•Molecular Ion154157+3
[M-H₂O]+•Loss of water136139+3
[M-H₂O-CH₃]+Loss of water and a methyl group121124+3
[C₇H₉D₂]+Further fragmentation9395+2
[C₅H₇D₂]+7174+3
[C₅H₉]+Isopropenyl cation69690

This compound Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps, initiated by the loss of a neutral water molecule from the molecular ion. This is followed by subsequent losses of methyl and other neutral fragments, leading to the formation of stable carbocations. The deuterated vinyl group is retained in many of the major fragments, resulting in the observed mass shifts.

Linalool_d3_Fragmentation M [C₁₀H₁₅D₃O]+• m/z = 157 A [C₁₀H₁₃D₃]+• m/z = 139 M->A - H₂O B [C₉H₁₀D₃]+ m/z = 124 A->B - CH₃ C [C₇H₇D₂]+ m/z = 95 B->C - C₂H₃ D [C₅H₄D₃]+ m/z = 74 B->D - C₄H₆

Caption: Proposed mass spectral fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For quantitative analysis, a known amount of an internal standard (e.g., Linalool) can be added to each calibration standard and sample.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions such as m/z 157, 139, 124, and 74 for this compound.

3. Data Analysis:

  • Identify this compound in the chromatogram based on its retention time and mass spectrum.

  • Confirm the presence of the characteristic fragment ions.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples by using the calibration curve.

This guide provides a foundational understanding of the mass spectral behavior of this compound, offering valuable insights for researchers utilizing this stable isotope-labeled compound in their studies. The provided data and protocols can be adapted to specific experimental needs.

A Guide to Linalool-d3 Reference Material: Ensuring Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of linalool, the selection of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Linalool-d3, a deuterated analog of linalool, with its non-deuterated counterpart, supported by experimental data and detailed analytical protocols. The use of a stable isotope-labeled internal standard like this compound is a widely accepted method for correcting for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantitative results.

Comparison of Reference Materials

The choice between a deuterated and a non-deuterated reference material hinges on the analytical technique and the desired level of accuracy. While non-deuterated linalool can serve as an external standard, this compound is the preferred choice for an internal standard in mass spectrometry-based methods due to its similar chemical and physical properties to the analyte of interest, with a distinct mass difference.

ParameterThis compound Reference MaterialNon-deuterated Linalool Reference Material
CAS Number 1216673-02-778-70-6
Molecular Formula C₁₀H₁₅D₃OC₁₀H₁₈O
Molecular Weight ~157.29 g/mol ~154.25 g/mol
Purity (Typical) ≥99% deuterated forms (d1-d3)[1]≥98% to ≥99.0%[2]
Isotopic Enrichment Typically specified as a percentage of d3, with minor contributions from d0, d1, and d2.Not Applicable
Primary Use Internal standard for GC-MS and LC-MS/MS quantitative analysis.External standard, calibration standard, and qualitative reference.
Key Advantage Compensates for matrix effects and variations in sample preparation and instrument response.Lower cost and suitable for methods not requiring an internal standard.
Example Supplier Cayman Chemical, LGC Standards, Clearsynth[1][3][4][5]Sigma-Aldrich, MedchemExpress, AbMole BioScience[2][6][7]

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of linalool using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the analysis of aroma compounds in grapes and is suitable for the quantification of linalool in various matrices.

1. Sample Preparation:

  • For liquid samples (e.g., essential oils, beverages), dilute an accurately weighed aliquot in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration within the calibration range.

  • For solid or semi-solid samples, perform an appropriate extraction (e.g., solid-phase microextraction (SPME), solvent extraction) to isolate the volatile compounds.

  • To each sample and calibration standard, add a known amount of this compound internal standard solution (e.g., 20 ppb final concentration).[8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: JEOL JMS-Q1000GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode at 250°C.

  • Oven Program: 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Linalool: Quantifier ion m/z 71, Qualifier ions m/z 93, 121.

      • This compound: Quantifier ion m/z 74, Qualifier ions m/z 93, 124.[8]

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of non-deuterated linalool and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of linalool.

  • Quantify linalool in the samples by applying the response ratio to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a modified version of a published method for linalool analysis, adapted to use this compound as the internal standard.[9][10][11]

1. Sample Preparation:

  • For biological fluids (e.g., plasma, urine), perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing this compound internal standard to one volume of the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Linalool: Precursor ion m/z 155.2 -> Product ion m/z 71.1 (quantifier), 93.1 (qualifier).

      • This compound: Precursor ion m/z 158.2 -> Product ion m/z 74.1 (quantifier), 93.1 (qualifier).

3. Calibration and Quantification:

  • Prepare a series of calibration standards in the appropriate matrix (e.g., blank plasma) with known concentrations of non-deuterated linalool and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of the linalool quantifier transition to the peak area of the this compound quantifier transition against the concentration of linalool.

  • Quantify linalool in the samples by applying the response ratio to the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of linalool using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extraction Extraction/ Cleanup Spike->Extraction Chromatography GC or LC Separation Extraction->Chromatography MS Mass Spectrometry Detection (MS or MS/MS) Chromatography->MS Integration Peak Integration (Analyte & IS) MS->Integration Calibration Calibration Curve (Response Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Linalool in Sample Calibration->Quantification

Caption: Workflow for Linalool Quantification.

This guide highlights the advantages of using this compound as an internal standard for the accurate quantification of linalool. By providing detailed experimental protocols and a clear visual representation of the analytical workflow, researchers can confidently implement robust and reliable analytical methods in their studies. The selection of a high-purity, well-characterized deuterated internal standard is a critical step in achieving high-quality analytical data.

References

A Comparative Guide to the Method Validation of Linalool Analysis Utilizing Linalool-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Linalool in biological matrices, with a specific focus on the use of Linalool-d3 as an internal standard. The information presented herein is intended to assist researchers in selecting and validating appropriate analytical techniques for their specific needs.

Method Performance Comparison

The selection of an analytical method for Linalool quantification is critical and depends on factors such as the required sensitivity, the complexity of the matrix, and available instrumentation. The two most prominent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a commonly used internal standard for both methods to ensure accuracy and precision.[1][2]

Below is a summary of typical performance characteristics for each method, compiled from various studies. It is important to note that these values can vary based on the specific matrix, instrumentation, and laboratory conditions.

ParameterGC-MSLC-MS/MS
**Linearity (R²) **≥ 0.98[3][4]≥ 0.99
Lower Limit of Quantification (LLOQ) 0.15 µg/kg[4]7.5 ng/mL
Upper Limit of Quantification (ULOQ) Varies by study500 ng/mL
Accuracy (% Recovery) 80.23–115.41 %97.1-99.3%
Precision (% RSD) ≤ 12.03 % (Intra-day), ≤ 11.34 % (Inter-day)< 15%
Selectivity HighHigh
Typical Run Time Can be longer due to temperature gradientsGenerally shorter

Experimental Protocols

Adherence to a robust and well-documented experimental protocol is paramount for successful method validation. The following sections outline generalized procedures for the quantification of Linalool using this compound as an internal standard by GC-MS and LC-MS/MS, based on established practices and regulatory guidelines such as the ICH M10 on Bioanalytical Method Validation.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like Linalool.

a. Sample Preparation (Human Plasma)

  • To a 1.0 mL aliquot of human plasma, add a known concentration of this compound internal standard solution.

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane or diethyl ether).

  • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Linalool and this compound.

c. Method Validation Parameters

The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability according to ICH guidelines.[5][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly suitable for the analysis of Linalool in complex biological matrices.

a. Sample Preparation (Human Serum)

  • To a 100 µL aliquot of human serum, add the this compound internal standard solution.

  • Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).[9]

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[9]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Linalool and this compound.

c. Method Validation Parameters

The validation should encompass selectivity, linearity, sensitivity, precision, accuracy, recovery, matrix effects, and stability of the analyte in the biological matrix.[9]

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation, as recommended by international regulatory bodies.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Proceed to Validation Selectivity Selectivity & Specificity FullValidation->Selectivity Linearity Linearity & Range (Calibration Curve) FullValidation->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) FullValidation->AccuracyPrecision LLOQ LLOQ Determination FullValidation->LLOQ Stability Stability Assessment (Freeze-Thaw, Bench-top, Long-term) FullValidation->Stability MatrixEffect Matrix Effect FullValidation->MatrixEffect ValidatedMethod Validated Method Ready for Sample Analysis AccuracyPrecision->ValidatedMethod Documentation Documentation & Validation Report ValidatedMethod->Documentation Finalize Report

Caption: A flowchart of the key stages in a comprehensive bioanalytical method validation process.

References

Safety Operating Guide

Personal protective equipment for handling Linalool-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Linalool-d3

This guide provides immediate and essential safety and logistical information for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given that this compound is a deuterated isotopologue of Linalool, its material safety properties are considered analogous to those of Linalool.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2]

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Prevents eye irritation from splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, butyl rubber, or nitrile).For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[2]
Body Protection Lab coat, apron, or chemical-protection suit. Closed-toe shoes are mandatory.Body protection should be chosen based on the activity and potential for exposure.[1] Wearing of closed work clothing is required in addition to other PPE.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation occurs.Ensure thorough ventilation of stores and work areas.[1] Avoid breathing mist, vapor, or spray.[1][4]
Health Hazard Data

Linalool is classified as a combustible liquid that can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction.[1][4] It may be harmful if swallowed.[1]

Hazard Classification GHS Hazard Statement
Flammable liquidsH227: Combustible liquid
Skin corrosion/irritationH315: Causes skin irritation[1][4]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1][4]
Skin sensitizationH317: May cause an allergic skin reaction[4]
Acute toxicity (oral)H303: May be harmful if swallowed[1]
Hazardous to the aquatic environmentH402: Harmful to aquatic life[1]
Physical and Chemical Properties
Property Value
Appearance Light yellow liquid[3]
Odor Floral[3]
Boiling Point 199 °C / 390.2 °F @ 760 mmHg[3]
Flash Point 75 °C / 167 °F[3]
Specific Gravity 0.861[3]
Solubility in Water 1.45 g/L (25°C)[3]
Autoignition Temperature 235 °C / 455 °F[3]
Toxicological Data
Test Result Species
LD50 Oral 2,790 mg/kg[1][5]Rat
LD50 Dermal 5,610 mg/kg[1][5]Rabbit

Operational and Disposal Plans

Handling and Storage
  • Handling : Ensure thorough ventilation of work areas.[1] Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[1][3] Take precautionary measures against static discharges.[1] Wash hands thoroughly after handling.[3][4]

  • Storage : Store in a cool, dry, and well-ventilated place.[3][5] Keep containers tightly sealed.[1][5] Store away from incompatible materials such as strong oxidizing agents, bases, and strong acids.[3]

First Aid Procedures
Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3][5]
Skin Contact Take off immediately all contaminated clothing and wash it before reuse.[1][3] Wash skin with plenty of soap and water.[1][5] If skin irritation or a rash occurs, get medical attention.[1][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5] If symptoms occur, get medical attention.[3]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor/physician if you feel unwell.[1]
Spill and Disposal Procedures
  • Spill Response : In case of a spill, immediately evacuate the area and remove all sources of ignition.[5] Ensure adequate ventilation.[5] Use personal protective equipment.[5] Contain the spillage and clean it up with an inert absorbent material.[5]

  • Disposal : Dispose of contents and containers to a hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][3] Do not allow the substance to enter drains or surface waters.[1]

Experimental Workflow: this compound Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow This compound Spill Response Protocol cluster_immediate_actions Immediate Actions cluster_preparation Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert others in the lab evacuate->alert ignition Remove all ignition sources alert->ignition ppe Don appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat ignition->ppe spill_kit Locate spill kit ppe->spill_kit contain Contain the spill with absorbent material spill_kit->contain absorb Apply absorbent material from outside in contain->absorb collect Collect absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.